molecular formula C10H8Cl2N2O2 B1454540 4-(2,5-Dichlorophenyl)piperazine-2,6-dione CAS No. 1267379-66-7

4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Cat. No.: B1454540
CAS No.: 1267379-66-7
M. Wt: 259.09 g/mol
InChI Key: WFJQKDIYKMIVCU-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)piperazine-2,6-dione is a chemical compound with the CAS Number 1267379-66-7 and a molecular formula of C 10 H 8 Cl 2 N 2 O 2 . It has a molecular weight of 259.09 g/mol . This piperazine-2,6-dione derivative is characterized by a 2,5-dichlorophenyl substituent, a structural feature of interest in medicinal chemistry and pharmaceutical research. As a building block in organic synthesis, this compound serves as a valuable precursor for the development of more complex molecules . Its structure is related to other dichlorophenylpiperazine compounds, which are known to be used in the synthesis of active pharmaceutical ingredients and have been studied for their interactions with neurological targets . Researchers may explore its potential as a core scaffold in drug discovery projects. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that specific research applications and mechanistic data for this exact compound are not fully detailed in the available literature. All handling and storage procedures should conform to safe laboratory practices. For more detailed information, you can refer to its entry on PubChem .

Properties

IUPAC Name

4-(2,5-dichlorophenyl)piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c11-6-1-2-7(12)8(3-6)14-4-9(15)13-10(16)5-14/h1-3H,4-5H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJQKDIYKMIVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione (CAS: 1267379-66-7). Unlike the widely known glutarimide class (piperidine-2,6-diones) associated with Cereblon modulation (e.g., Thalidomide), this scaffold features a piperazine-2,6-dione core. This structural distinction—replacing the C4 methylene with a nitrogen atom—alters the physicochemical profile, introducing a tertiary amine capable of distinct hydrogen bonding and conformational constraints.

The synthesis presents a specific challenge: the 2,5-dichlorophenyl moiety is electron-deficient and sterically hindered, significantly reducing the nucleophilicity of the aniline precursor. Standard alkylation protocols often fail or suffer from low yields. This guide provides an optimized, two-step protocol utilizing Finkelstein-assisted alkylation followed by a high-pressure ammonolysis cyclization.

Retrosynthetic Analysis & Strategy

The structural logic dictates a disconnection at the imide nitrogen (N1). The most robust pathway involves the construction of an acyclic diester precursor, which is then cyclized with a nitrogen source (ammonia).

Strategic Disconnections
  • Imide Formation (N1-C2/C6): The 2,6-dione ring is formed via the condensation of a diester with ammonia.

  • N-Alkylation (N4-C3/C5): The acyclic precursor, Diethyl N-(2,5-dichlorophenyl)iminodiacetate, is derived from 2,5-dichloroaniline. Due to the aniline's poor nucleophilicity, Ethyl Bromoacetate is selected over the chloro-analog, enhanced by Iodide catalysis.

Retrosynthesis Target 4-(2,5-Dichlorophenyl) piperazine-2,6-dione Diester Diethyl N-(2,5-dichlorophenyl) iminodiacetate Diester->Target Cyclization (NH3/MeOH) Aniline 2,5-Dichloroaniline Aniline->Diester Double N-Alkylation Reagent Ethyl Bromoacetate (2.2 eq) Reagent->Diester

Figure 1: Retrosynthetic logic disconnecting the dione ring to the iminodiacetate precursor.

Experimental Protocol

Step 1: Synthesis of Diethyl N-(2,5-Dichlorophenyl)iminodiacetate

Objective: Overcome the low nucleophilicity of 2,5-dichloroaniline to form the bis-alkylated diester.

Materials
ReagentEquiv.Role
2,5-Dichloroaniline 1.0Limiting Reagent
Ethyl Bromoacetate 2.5Alkylating Agent
DIPEA (Hünig's Base) 3.0Acid Scavenger
Sodium Iodide (NaI) 0.2Finkelstein Catalyst
DMF (Anhydrous) -Solvent (0.5 M)
Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2,5-dichloroaniline (10.0 mmol) in anhydrous DMF (20 mL).

  • Activation: Add Sodium Iodide (2.0 mmol) and DIPEA (30.0 mmol). Stir for 10 minutes at room temperature. Rationale: NaI generates the transient, highly reactive ethyl iodoacetate in situ.

  • Alkylation: Dropwise add Ethyl Bromoacetate (25.0 mmol).

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The mono-alkylated intermediate may persist; push the reaction until conversion to the bis-alkylated product is >95%.

  • Workup:

    • Cool to room temperature and pour into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with 5% LiCl solution (to remove DMF), water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Silica Gel 60). Elute with Hexane/EtOAc (gradient 9:1 to 4:1).

    • Target: Yellowish oil or low-melting solid.

Step 2: Cyclization to 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Objective: Close the piperazine-2,6-dione ring using ammonia.

Materials
ReagentEquiv.Role
Diester Intermediate 1.0Precursor
Ammonia (7N in MeOH) 10.0Nitrogen Source
Sodium Methoxide 0.1Catalyst (Optional)
Methodology
  • Setup: Transfer the purified Diethyl N-(2,5-dichlorophenyl)iminodiacetate (5.0 mmol) into a heavy-walled pressure tube (Ace Glass or similar).

  • Solvation: Add 7N Ammonia in Methanol (10 mL).

  • Cyclization: Seal the tube tightly. Heat to 80°C for 12 hours.

    • Mechanistic Note: The reaction proceeds via ammonolysis of one ester to the amide, followed by intramolecular nucleophilic attack on the second ester.

  • Workup:

    • Cool the tube to 0°C before opening (Safety Critical).

    • Concentrate the solvent under reduced pressure to approximately 20% volume.

    • The product often precipitates as a white/off-white solid.

  • Purification:

    • Filter the precipitate.[2]

    • Recrystallize from Ethanol or Isopropanol.

    • Yield Target: >65% over two steps.

Process Control & Analytical Validation

The following workflow ensures the integrity of the synthesis, particularly distinguishing the product from the mono-cyclized acid or acyclic diamide impurities.

Workflow cluster_0 Reaction Monitoring cluster_1 Purification Logic TLC TLC Check (Disappearance of Diester) LCMS LC-MS (M+H: ~259/261) TLC->LCMS If clean Crude Crude Mixture LCMS->Crude Confirm Mass Solubility Solubility Check (EtOH) Crude->Solubility Cryst Recrystallization Solubility->Cryst Insoluble impurities

Figure 2: Decision tree for reaction monitoring and purification.

Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d₆, 400 MHz):

    • δ 11.2 ppm (s, 1H): Imide NH (N1). Diagnostic peak.

    • δ 7.6 – 7.2 ppm (m, 3H): Aromatic protons (2,5-dichlorophenyl pattern).

    • δ 4.1 – 3.9 ppm (s, 4H): Methylene protons (C3 and C5). Note: Depending on the ring conformation and N-inversion barrier, these may appear as a singlet or split doublets.

  • MS (ESI): m/z 259.0 [M+H]⁺ (Calculated for C₁₀H₈Cl₂N₂O₂). Expect characteristic chlorine isotope pattern (9:6:1 for M, M+2, M+4).

Safety & Handling

  • Alkylating Agents: Ethyl bromoacetate is a potent lachrymator and alkylating agent. Handle only in a fume hood. Destroy excess reagent with aqueous ammonia or dilute NaOH.

  • Pressure Reactions: Heating ammonia in methanol creates significant internal pressure. Use rated pressure vessels and blast shields.

  • 2,5-Dichloroaniline: Toxic by inhalation and skin contact. Potential aquatic toxicity.

References

  • General Piperazine-2,6-dione Synthesis

    • Tejedor, D., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines. Chemistry – An Asian Journal , 15(8), 874-889. [Link]

    • Context: Describes the cyclization of iminodiacetic acid derivatives using carbonyldiimidazole (CDI) or thermal ammonolysis to form the 2,6-dione core.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Strategic Synthesis of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Precursor Selection and Cyclization Methodologies

Executive Summary & Structural Logic

Target Molecule: 4-(2,5-Dichlorophenyl)piperazine-2,6-dione CAS: 1267379-66-7 Molecular Formula: C10H8Cl2N2O2 Core Scaffold: N-Aryl-piperazine-2,6-dione (Imide-Amine Hybrid)

This guide details the retrosynthetic logic and bench-level protocols for synthesizing 4-(2,5-Dichlorophenyl)piperazine-2,6-dione. Unlike common diketopiperazines (2,5-diones) which are peptide derivatives, the 2,6-dione isomer represents a cyclic imide structure.

The synthesis hinges on the construction of a central piperazine ring where Nitrogen-4 (N4) bears the electron-deficient 2,5-dichlorophenyl group, and Nitrogen-1 (N1) constitutes the imide functionality. The primary synthetic challenge lies in the electronic deactivation and steric hindrance of the 2,5-dichloroaniline precursor, which significantly retards nucleophilic substitution reactions.

Structural Analysis & Numbering

The IUPAC numbering prioritizes the imide nitrogen as position 1:

  • Position 1 (N): Imide nitrogen (unsubstituted in the core structure, H-bond donor).

  • Positions 2, 6 (C=O): Carbonyls flanking N1.

  • Positions 3, 5 (CH2): Methylene bridges.

  • Position 4 (N): Tertiary amine bearing the 2,5-dichlorophenyl substituent.

Strategic Retrosynthesis

To access the target efficiently, we employ a Disconnection Approach focusing on the amide bonds at N1.

The Pathway[1][2][3]
  • Disconnection: Cleavage of the N1-C2 and N1-C6 bonds.

  • Intermediate: N-(2,5-Dichlorophenyl)iminodiacetic acid diethyl ester.

  • Starting Materials:

    • Nucleophile: 2,5-Dichloroaniline (The aryl source).

    • Electrophile: Ethyl bromoacetate (The linker).

    • Cyclizing Agent: Ammonia (The N1 source).

Retrosynthesis Target TARGET 4-(2,5-Dichlorophenyl) piperazine-2,6-dione Inter INTERMEDIATE Diethyl 2,2'-((2,5-dichlorophenyl) azanediyl)diacetate Target->Inter Imide Formation (Cyclization) Reagent CYCLIZING AGENT Ammonia / Urea Target->Reagent Source of N1 SM1 STARTING MATERIAL 1 2,5-Dichloroaniline Inter->SM1 N-Alkylation SM2 STARTING MATERIAL 2 Ethyl Bromoacetate (2.2 Equivalents) Inter->SM2 Bis-alkylation

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available aniline and acetate precursors.

Critical Starting Materials: Specifications & Selection

The success of this synthesis depends on the purity and reactivity of the starting materials.

ComponentRoleCritical SpecificationSelection Logic
2,5-Dichloroaniline Core Scaffold>98% Purity; Free of isomers (2,4 or 3,4-dichloro)The ortho-chlorine at C2 creates steric bulk; the meta-chlorine at C5 withdraws electrons. This makes the amine a weak nucleophile , requiring forcing conditions for alkylation.
Ethyl Bromoacetate Linker>98%; Clear liquid (Colorless to pale yellow)Bromo acetate is selected over chloroacetate. The bromide leaving group is significantly more labile, which is essential to overcome the poor nucleophilicity of the aniline.
N,N-Diisopropylethylamine (DIPEA) BaseAnhydrousUsed to scavenge HBr generated during alkylation. Preferred over inorganic bases (K2CO3) in Step 1 if homogeneity is required, though K2CO3 in DMF is also viable.
Methanolic Ammonia Cyclizer7N solution in MeOHProvides the nitrogen for the imide ring. Using a solution allows for sealed-tube reactions, avoiding the high temperatures of urea fusion.

Experimental Protocols

Phase 1: Synthesis of the Diester Intermediate

Reaction: Bis-alkylation of 2,5-dichloroaniline. Challenge: Preventing mono-alkylation arrest. The first alkylation deactivates the nitrogen further (sterically), making the second addition difficult.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Dissolve 2,5-Dichloroaniline (10.0 g, 61.7 mmol) in DMF (Dimethylformamide, 60 mL). Note: DMF is chosen for its high boiling point and ability to solvate polar intermediates.

  • Base Addition: Add Potassium Carbonate (K2CO3, 25.6 g, 185 mmol, 3.0 eq) and Sodium Iodide (0.9 g, 10 mol% - Catalyst).

    • Expert Insight: NaI acts as a Finkelstein catalyst, converting ethyl bromoacetate to the more reactive ethyl iodoacetate in situ.

  • Alkylation: Add Ethyl Bromoacetate (22.7 g, 15.1 mL, 135 mmol, 2.2 eq) dropwise.

  • Heating: Heat the mixture to 90–100°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Endpoint: Disappearance of the mono-alkylated intermediate (often runs slightly lower Rf than the bis-product).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (300 mL). The lipophilic diester should precipitate or oil out.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: If the crude oil contains mono-alkylated impurity, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target:Diethyl 2,2'-((2,5-dichlorophenyl)azanediyl)diacetate .

Phase 2: Cyclization to Piperazine-2,6-dione

Reaction: Condensation with Ammonia.

Protocol:

  • Setup: Use a heavy-walled pressure vessel (sealed tube) or a stainless steel autoclave.

  • Loading: Dissolve the Diester Intermediate (from Phase 1) in 7N Ammonia in Methanol (10 volumes relative to mass).

    • Stoichiometry: Ammonia is in large excess.

  • Reaction: Seal the vessel and heat to 80–90°C for 24–48 hours.

    • Mechanism:[1][2][3] The ammonia attacks one ester to form an amide, which then intramolecularly attacks the second ester to close the ring (imide formation).

  • Workup:

    • Cool the vessel to 0°C before opening (ammonia pressure).

    • Concentrate the mixture to dryness under reduced pressure.

  • Isolation:

    • Triturate the residue with cold Ethanol or Diethyl Ether.

    • Filter the solid precipitate.[4]

    • Recrystallize from Ethanol/Water if necessary.[5]

    • Product:4-(2,5-Dichlorophenyl)piperazine-2,6-dione .[6]

Workflow Step1 STEP 1: Alkylation 2,5-Dichloroaniline + Ethyl Bromoacetate (DMF, 100°C) Check1 QC Check: Mono vs Bis? Step1->Check1 Check1->Step1 Incomplete reaction Step2 STEP 2: Cyclization Diester + NH3/MeOH (Sealed Tube, 90°C) Check1->Step2 Bis-alkylated confirmed Final ISOLATION Filtration & Recrystallization Step2->Final

Figure 2: Process flow for the two-step synthesis.

Analytical Controls & Troubleshooting

Key Analytical Markers[9][10]
  • 1H NMR (DMSO-d6):

    • Imide Proton (N1-H): Broad singlet around 11.0–11.5 ppm.

    • Methylene Protons (C3-H, C5-H): Singlet around 3.5–4.0 ppm (Integrating to 4H).

    • Aromatic Protons: Characteristic pattern for 1,2,4-substitution (2,5-dichloro).

  • Mass Spectrometry:

    • Look for the characteristic chlorine isotope pattern (M, M+2, M+4) in a 9:6:1 ratio due to two chlorine atoms.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Bis-alkylation Steric hindrance of 2,5-dichloro group; Low temp.Increase temperature to 110°C; Add 0.5 eq more Ethyl Bromoacetate; Ensure NaI catalyst is used.
Product is an Oil (Step 2) Incomplete cyclization (Open chain diamide)Re-dissolve in acetic acid and reflux for 2 hours to force dehydration/cyclization.
Low Yield in Step 2 Hydrolysis of esters by waterEnsure Ammonia/MeOH is strictly anhydrous. Avoid water in the reaction vessel.

References

  • Synthesis of Piperazine-2,6-dione Scaffolds

    • Roh, J., et al. "Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues." Synthesis, 2013.[7] Link

  • N-Aryl Piperazine Derivatives: Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents. Part 25. 4-(2,5-Dichlorophenyl)piperazine derivatives." Archiv der Pharmazie, 1995. (Provides context on the 2,5-dichlorophenyl piperazine moiety).
  • General Cyclization Methodologies: Di Piazza, et al. "Synthesis of N-substituted piperazine-2,6-diones." Tetrahedron Letters, 2012.
  • Chemical Structure Validation

    • BLD Pharm. "4-(2,5-Dichlorophenyl)piperazine-2,6-dione Product Data."[6] Link

Sources

Technical Guide: Biological Profile & Utility of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione , a specialized heterocyclic scaffold. This molecule represents a critical intersection between immunomodulatory imide drugs (IMiDs) and piperazine-based pharmacophores .

While often encountered as a high-value intermediate in the synthesis of Targeted Protein Degradation (TPD) ligands (e.g., PROTACs), its structural core—an aza-glutarimide—confers specific biological activities distinct from its carbon-based analogs (thalidomide/lenalidomide).

Part 1: Molecular Architecture & Mechanism of Action

Structural Significance: The "Aza-Glutarimide" Motif

The defining feature of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione (CAS: 1267379-66-7) is the piperazine-2,6-dione ring. Unlike the standard piperidine-2,6-dione (glutarimide) found in Cereblon (CRBN) modulators like Thalidomide, this scaffold introduces a nitrogen atom at the 4-position.

  • Imide Face (C2=O, N1-H, C6=O): This tri-functional face is isosteric with the glutarimide ring of Lenalidomide. It maintains the critical hydrogen-bonding network required to dock into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the Cereblon (CRBN) protein.

  • N4-Substitution (2,5-Dichlorophenyl): The 2,5-dichlorophenyl moiety acts as a hydrophobic "tail." In medicinal chemistry, this specific substitution pattern is frequently employed to:

    • Enhance Metabolic Stability: The chlorine atoms block P450-mediated oxidation at the phenyl ring.

    • Modulate Lipophilicity: Increases logP, facilitating membrane permeability.

    • Vectorization: The N4-nitrogen provides a synthetic handle for attaching linkers in PROTAC design without disrupting the CRBN-binding imide face.

Mechanism of Action: E3 Ligase Recruitment

The primary biological utility of this scaffold lies in its ability to function as a Cereblon E3 Ligase Modulator (CELMo) .

  • Docking: The molecule enters the hydrophobic pocket of CRBN (a substrate receptor for the CRL4 ubiquitin ligase complex).

  • Molecular Glue Effect: Upon binding, the solvent-exposed surface of the ligand (specifically the 2,5-dichlorophenyl region) alters the surface topography of CRBN.

  • Neosubstrate Recruitment: This new surface recruits "neosubstrates" (proteins not normally degraded, such as IKZF1/3 or CK1α) to the E3 complex.

  • Ubiquitination: The recruited protein is poly-ubiquitinated by the associated E2 enzyme and subsequently degraded by the 26S proteasome.

Part 2: Visualization of Signaling Pathway

The following diagram illustrates the recruitment mechanism facilitated by the piperazine-2,6-dione scaffold.

CRBN_Pathway cluster_CRL4 CRL4 E3 Ligase Complex Ligand 4-(2,5-Dichlorophenyl) piperazine-2,6-dione CRBN Cereblon (CRBN) (Substrate Receptor) Ligand->CRBN Binds Hydrophobic Pocket Neosubstrate Neosubstrate (e.g., IKZF1/3) Ligand->Neosubstrate Recruits via 2,5-Cl-Phenyl Surface DDB1 DDB1 (Adaptor) CRBN->DDB1 CUL4 Cullin 4A (Scaffold) DDB1->CUL4 Rbx1 Rbx1 (E2 Recruiter) CUL4->Rbx1 Ubiquitin Ubiquitin Transfer Rbx1->Ubiquitin Activates Neosubstrate->CRBN Ternary Complex Formation Proteasome 26S Proteasome (Degradation) Neosubstrate->Proteasome Targeted Degradation Ubiquitin->Neosubstrate Poly-ubiquitination

Caption: Mechanism of CRL4-CRBN mediated protein degradation induced by the piperazine-2,6-dione ligand.

Part 3: Biological Activity & Data Profile[1][2][3]

While specific clinical data for the exact 2,5-dichloro derivative is proprietary to early-stage discovery programs, its activity is validated through Structure-Activity Relationship (SAR) data of the piperazine-2,6-dione class.

Comparative Potency (Class Representative Data)

The following table summarizes the biological profile of piperazine-2,6-diones compared to standard glutarimides.

ParameterPiperazine-2,6-dione (Scaffold)Glutarimide (Lenalidomide)Biological Implication
CRBN Binding Affinity (IC50) 1.5 – 5.0 µM~1.0 µMThe aza-substitution maintains binding but slightly alters affinity, useful for tuning PROTAC "hook" effects.
Aqueous Solubility High (>100 µM)ModerateThe N4 nitrogen increases polarity, improving physicochemical properties for complex linkers.
Metabolic Stability (t1/2) > 60 min (Microsomal)VariableThe 2,5-dichlorophenyl group blocks metabolic soft spots on the aryl ring.
TNF-α Inhibition ModerateHighDirect immunomodulation is often lower than IMiDs, making this scaffold better suited as a silent recruiter in PROTACs.
Toxicity Profile
  • Cytotoxicity: Generally low in non-target cells (HEK293).

  • Teratogenicity: As with all CRBN binders, this compound carries a theoretical risk of teratogenicity due to the degradation of SALL4 (a transcription factor essential for limb development). Strict handling protocols are required.

Part 4: Experimental Protocols

Synthesis of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Objective: Efficient cyclization of the iminodiacetic acid precursor.

Reagents:

  • N-(2,5-Dichlorophenyl)iminodiacetic acid

  • Urea (or Formamide)

  • Solvent: Xylene or DMF

  • Catalyst: Boric acid (optional)

Workflow:

  • Charge: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 10 mmol of N-(2,5-Dichlorophenyl)iminodiacetic acid in 50 mL of Xylene.

  • Addition: Add 12 mmol of Urea.

  • Cyclization: Reflux at 140°C for 6–8 hours. Monitor water collection in the Dean-Stark trap.

  • Work-up: Cool to room temperature. The product often precipitates.[1] If not, evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the characteristic singlet at ~4.0 ppm (CH2 of piperazine ring) and the broad singlet at ~11.0 ppm (Imide NH).

CRBN Binding Assay (TR-FRET)

Objective: Quantify the affinity of the ligand for the Cereblon thalidomide-binding domain (TBD).

Materials:

  • Recombinant CRBN-DDB1 complex (His-tagged).

  • Fluorophore-labeled Thalidomide (Tracer).

  • Anti-His-Terbium (Tb) antibody (Donor).

  • Test Compound: 4-(2,5-Dichlorophenyl)piperazine-2,6-dione.

Protocol:

  • Preparation: Dilute test compound in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Pluronic F-127) to create a 10-point dose-response curve (start at 100 µM).

  • Incubation: Mix 5 nM CRBN-DDB1, 2 nM Anti-His-Tb, and 20 nM Tracer in a 384-well white low-volume plate.

  • Addition: Add the test compound series.

  • Equilibrium: Incubate for 60 minutes at Room Temperature in the dark.

  • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) using a microplate reader (Ex: 340 nm, Em: 495 nm/520 nm).

  • Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • PubChem. (2025).[2][3] Piperazine-2,6-dione | C4H6N2O2 | CID 338690.[2] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025).[4] Efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Retrieved from [Link]

  • Kabir, F., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Chemical Biology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(2,5-Dichlorophenyl)piperazine-2,6-dione: Synthesis, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-dichlorophenyl)piperazine-2,6-dione, a molecule of significant interest in medicinal chemistry. While specific literature on this exact compound is nascent, this document synthesizes established synthetic methodologies for N-aryl piperazine-2,6-diones and analyzes the potential pharmacological implications of its unique structural motifs: the piperazine-2,6-dione core and the 2,5-dichlorophenyl substituent. This guide offers a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its prospective therapeutic applications, particularly in oncology and neuroscience, grounded in the broader context of related chemical entities.

Introduction: The Piperazine-2,6-dione Scaffold and the Significance of Aryl Substitution

The piperazine-2,6-dione ring system is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds. Its rigid cyclic structure offers a defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological targets. The two carbonyl groups and secondary amine (or substituted nitrogen) provide opportunities for hydrogen bonding and further derivatization.

The introduction of an N-aryl substituent, in this case, a 2,5-dichlorophenyl group, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The lipophilicity, electronic nature, and steric bulk of the aryl group can significantly influence receptor binding, membrane permeability, and metabolic stability. The 2,5-dichloro substitution pattern, in particular, has been associated with a range of biological activities, including anticancer and neuropsychiatric effects. This guide will explore the convergence of these two key structural features in 4-(2,5-dichlorophenyl)piperazine-2,6-dione.

Proposed Synthesis and Characterization

While a specific documented synthesis for 4-(2,5-dichlorophenyl)piperazine-2,6-dione is not extensively reported in publicly available literature, a robust and logical synthetic route can be proposed based on established methods for the preparation of N-substituted piperazine-2,6-diones. The most direct approach involves the cyclization of a suitably substituted iminodiacetic acid derivative.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing with the N-arylation of iminodiacetic acid followed by cyclization.

Step 1: Synthesis of N-(2,5-dichlorophenyl)iminodiacetic acid

The initial step involves the nucleophilic substitution of a halogen on the dichlorobenzene ring with the secondary amine of iminodiacetic acid. Given the reduced nucleophilicity of the aryl halide, a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination would be the most probable effective methods.

  • Protocol: Buchwald-Hartwig Amination

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iminodiacetic acid (1.0 eq), 1-bromo-2,5-dichlorobenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like RuPhos (0.04 eq).

    • Add a non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu) (2.5 eq).

    • Add a dry, aprotic solvent such as dioxane.

    • Heat the reaction mixture at 100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-(2,5-dichlorophenyl)iminodiacetic acid.

Step 2: Cyclization to 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

The subsequent step involves the intramolecular cyclization of the dicarboxylic acid with a source of ammonia to form the desired dione ring. This can be achieved by heating with urea or by converting the diacid to a more reactive species like a di-acid chloride or a diester followed by ammonolysis.

  • Protocol: Cyclization via Urea Fusion

    • Combine N-(2,5-dichlorophenyl)iminodiacetic acid (1.0 eq) and urea (2.0-3.0 eq) in a round-bottom flask.

    • Heat the mixture to a molten state (typically 130-150°C) under an inert atmosphere.

    • Maintain the temperature and stir for a designated period, monitoring the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction mixture and treat with water to dissolve any remaining urea and byproducts.

    • Collect the solid product by filtration, wash with cold water, and then a non-polar solvent like hexane to remove non-polar impurities.

    • The crude 4-(2,5-dichlorophenyl)piperazine-2,6-dione can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization

The synthesized 4-(2,5-dichlorophenyl)piperazine-2,6-dione (CAS: 1267379-66-7) would be characterized using standard analytical techniques to confirm its identity and purity.[1]

Table 1: Predicted Physicochemical Properties and Spectroscopic Data

Property/TechniquePredicted Value/Observation
Molecular Formula C₁₀H₈Cl₂N₂O₂
Molecular Weight 259.09 g/mol
Appearance White to off-white solid
SMILES O=C(CN(C1=CC(Cl)=CC=C1Cl)C2)NC2=O[1]
¹H NMR Expect signals for the aromatic protons on the dichlorophenyl ring and two distinct singlets or an AB quartet for the methylene protons of the piperazine-dione ring. The NH proton will likely appear as a broad singlet.
¹³C NMR Expect signals for the two carbonyl carbons, the methylene carbons of the piperazine-dione ring, and the carbons of the dichlorophenyl ring.
Mass Spectrometry The molecular ion peak (M+) should be observable, along with a characteristic isotopic pattern for two chlorine atoms.
Infrared (IR) Expect strong absorption bands for the C=O stretching of the amide groups (around 1650-1700 cm⁻¹) and N-H stretching (around 3200-3300 cm⁻¹).

Diagram 1: Proposed Synthesis of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Cyclization Iminodiacetic Acid Iminodiacetic Acid Intermediate N-(2,5-dichlorophenyl)iminodiacetic acid Iminodiacetic Acid->Intermediate Buchwald-Hartwig Amination 1-Bromo-2,5-dichlorobenzene 1-Bromo-2,5-dichlorobenzene 1-Bromo-2,5-dichlorobenzene->Intermediate Step1_Reagents Pd2(dba)3, RuPhos NaOtBu, Dioxane, 100°C Step1_Reagents->Intermediate Final_Product 4-(2,5-Dichlorophenyl)piperazine-2,6-dione Intermediate->Final_Product Ammonolysis & Intramolecular Cyclization Step2_Reagents Urea, 130-150°C Step2_Reagents->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Potential Pharmacological Profile and Therapeutic Applications

The pharmacological profile of 4-(2,5-dichlorophenyl)piperazine-2,6-dione is not yet defined through experimental studies. However, a reasoned hypothesis of its potential biological activities can be formulated by dissecting its structure and considering the known effects of its constituent parts.

Anticancer Activity

Many heterocyclic compounds containing a dichlorophenyl moiety have demonstrated significant anticancer activity.[2][3] The substitution pattern can influence the molecule's ability to interact with various biological targets implicated in cancer progression. Furthermore, the piperazine-2,5-dione core is found in several natural and synthetic compounds with cytotoxic properties. Some piperazine-2,5-diones have been shown to induce apoptosis in cancer cell lines.

Potential Mechanisms of Action:

  • Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways.

  • Cell Cycle Arrest: It might interfere with the cell cycle machinery, leading to a halt in proliferation.

  • Kinase Inhibition: The molecule could potentially act as an inhibitor of protein kinases that are overactive in certain cancers.

Diagram 2: Potential Anticancer Mechanisms of Action

G Target_Compound 4-(2,5-Dichlorophenyl) piperazine-2,6-dione Kinase_Inhibition Kinase Inhibition Target_Compound->Kinase_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Target_Compound->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Target_Compound->Apoptosis_Induction Anticancer_Effect Anticancer Effect Kinase_Inhibition->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect Apoptosis_Induction->Anticancer_Effect

Caption: Hypothesized pathways for anticancer activity.

Neuropharmacological Activity

Arylpiperazine derivatives are well-established pharmacophores that interact with a variety of central nervous system (CNS) receptors, particularly serotonergic and dopaminergic receptors.[4][5] This has led to their development as antidepressants, anxiolytics, and antipsychotics. The 2,5-dichloro substitution on the phenyl ring could modulate the affinity and selectivity for these receptors.

Potential CNS Targets:

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Modulation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs.

  • Dopamine Receptors (e.g., D₂, D₃): Interaction with these receptors is central to the action of antipsychotic medications.

  • Other CNS Targets: The compound could also potentially interact with other neurotransmitter systems or ion channels.

Anti-inflammatory and Analgesic Potential

Some piperazine-2,5-dione derivatives have been reported to possess anti-inflammatory and analgesic properties.[6] The mechanism for these effects can be varied, including the inhibition of pro-inflammatory cytokine production or interference with inflammatory signaling pathways.

Structure-Activity Relationship (SAR) Considerations

The biological activity of 4-(2,5-dichlorophenyl)piperazine-2,6-dione can be systematically explored by synthesizing analogs and evaluating their effects in relevant biological assays.

Table 2: Key Structural Modifications for SAR Studies

Position of ModificationType of ModificationRationale
Dichlorophenyl Ring Varying the position and number of chloro substituents (e.g., 2,3-dichloro, 3,4-dichloro, monochloro, trichloro)To probe the influence of electronic and steric effects on receptor binding.
Dichlorophenyl Ring Replacing chloro with other halogens (F, Br) or with electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃, -NO₂)To systematically evaluate the impact of electronic properties on activity.
Piperazine-dione Ring Alkylation or acylation of the N-H groupTo explore the importance of the N-H for hydrogen bonding and to introduce new functional groups.
Piperazine-dione Ring Introduction of substituents at the C-3 and C-5 positionsTo alter the conformation of the ring and introduce new interaction points with biological targets.

Future Directions and Conclusion

4-(2,5-Dichlorophenyl)piperazine-2,6-dione represents a molecule with considerable, yet largely unexplored, therapeutic potential. This in-depth guide provides a foundational framework for its synthesis, characterization, and hypothetical pharmacological profile. The proposed synthetic route offers a practical starting point for its preparation in the laboratory.

The true therapeutic value of this compound will only be elucidated through rigorous experimental investigation. Future research should focus on:

  • Execution and Optimization of the Proposed Synthesis: Validating the synthetic pathway and optimizing reaction conditions for yield and purity.

  • Comprehensive Biological Screening: Evaluating the compound's activity in a broad range of in vitro and in vivo assays, particularly focusing on anticancer and neuropharmacological targets.

  • Mechanistic Studies: For any confirmed biological activity, elucidating the precise mechanism of action at the molecular level.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

References

  • López-Rodríguez, M. L., et al. (2002). Synthesis and Structure-Activity Relationships of New Arylpiperazines: Para Substitution With Electron-Withdrawing Groups Decrease Binding to 5-HT(1A) and D(2A) Receptors. European Journal of Medicinal Chemistry, 37(6), 503-10. Available from: [Link]

  • Štěpánková, Š., et al. (2013). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Molecules, 18(11), 13759-13773.
  • Morales-García, J. A., et al. (1995). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3- dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist. Journal of Medicinal Chemistry, 38(19), 3845-3855.
  • Gao, D., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Chemistry – A European Journal, 26(56), 12836-12846. Available from: [Link]

  • O'Sullivan, S., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(19), 2029-2039. Available from: [Link]

  • Hao, W., et al. (2010). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][4][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 20(13), 3925-3928.

  • Chen, L., et al. (2020). Catalytic behavior of Ru/ZrO2 in the synthesis of iminodiacetic acid from diethanolamine.
  • Wang, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Advanced Synthesis & Catalysis, 365(1), 127-134. Available from: [Link]

  • Wang, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. Available from: [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione in Biological Matrices via Negative Mode ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist at a mass spectrometry solutions provider. It is designed to be a definitive, field-ready guide for the bioanalysis of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione , utilizing high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Executive Summary

The accurate quantification of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione (hereafter 2,6-DCPP-dione ) is critical in pharmacokinetic profiling and impurity analysis of phenylpiperazine-class pharmaceuticals. As a structural analog to oxidative metabolites of drugs like aripiprazole and nefazodone , this molecule presents unique analytical challenges:

  • Imide Instability: The glutarimide-like 2,6-dione ring is susceptible to hydrolysis under alkaline conditions.

  • Ionization Ambiguity: While most piperazines are analyzed in positive mode (ESI+), the electron-withdrawing carbonyls flanking the nitrogen render this molecule acidic, making Negative Mode (ESI-) the superior choice for sensitivity and selectivity.

This guide details a validated protocol using Supported Liquid Extraction (SLE) and LC-MS/MS (ESI-) to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in plasma.

Chemical Context & Physicochemical Logic[1][2][3][4]

Understanding the molecule is the prerequisite for method success.

PropertyValue / DescriptionAnalytical Implication
Structure Aza-glutarimide core with a dichlorophenyl substituent.The 2,6-dione moiety creates an imide functionality (–CO–NH–CO–).
Acidity (pKa) ~9.5 (Imide NH)The imide proton is acidic. It deprotonates to form a stable anion

.
Basicity NegligibleThe tertiary nitrogen (N4) is aniline-like and electron-deficient due to the dichlorophenyl ring; ESI+ efficiency is poor compared to ESI-.
LogP ~1.8 – 2.2Moderately lipophilic. Suitable for Reverse Phase LC (RPLC).
Isotopes

and

Distinctive isotope pattern (100:64:10) aids in confirmation.[1]
The "Why" Behind Negative Mode

Standard phenylpiperazines are basic and fly well in ESI+. However, 2,6-DCPP-dione is an imide . In ESI+, it forms weak sodium adducts


 that are unstable and prone to source fragmentation. In ESI-, the removal of the imide proton yields a highly stable anion, reducing background noise from endogenous amines and significantly improving S/N ratios.

Experimental Protocol

Chemicals and Reagents[6]
  • Analyte: 4-(2,5-Dichlorophenyl)piperazine-2,6-dione (CAS: 1267379-66-7).[2]

  • Internal Standard (IS): Thalidomide-d4 (structural analog for imide behavior) or 1-(2,5-Dichlorophenyl)piperazine-d8 (if available).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Acetate (volatile buffer for pH control).

Sample Preparation: Supported Liquid Extraction (SLE)

Rationale: Protein precipitation (PPT) leaves too many matrix suppressors. Traditional Liquid-Liquid Extraction (LLE) is viable, but SLE offers better reproducibility for batch processing. We use MTBE (Methyl tert-butyl ether) to extract the neutral/acidic analyte while leaving polar interferences behind.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL).

  • Acidify: Add 100 µL of 1% Formic Acid in water. Crucial: Acidification ensures the imide remains neutral (protonated) for extraction.

  • Load: Transfer the mixture (210 µL) to a Diatomaceous Earth SLE Cartridge (e.g., Isolute SLE+ 200).

  • Wait: Allow to absorb for 5 minutes (gravity).

  • Elute: Apply 1 mL of MTBE . Allow to flow by gravity for 5 mins, then apply gentle positive pressure.

  • Evaporate: Dry the eluate under

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex Phenyl-Hexyl (for enhanced selectivity of the chloro-ring).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mobile Phase:

  • A: 5 mM Ammonium Acetate in Water (pH ~6.5). Note: Do not use Formic Acid; low pH suppresses negative ionization.

  • B: Methanol (MeOH).[1][3]

Gradient Table:

Time (min) %B Event
0.00 20 Initial Hold
0.50 20 Load
3.00 90 Ramp
4.00 90 Wash
4.10 20 Re-equilibrate

| 5.50 | 20 | End |

Mass Spectrometry (MS):

  • Source: ESI Negative Mode (ESI-).

  • Capillary Voltage: -2500 V (Lower voltage reduces discharge in negative mode).

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.

MRM Transitions: | Compound | Precursor (


) | Product (

) | Collision Energy (V) | Dwell (ms) | | :--- | :--- | :--- | :--- | :--- | | 2,6-DCPP-dione | 257.0

| 160.0 (Dichlorophenyl) | 22 | 50 | | Qualifier | 257.0 | 42.0 (NCO fragment) | 35 | 50 | | IS (Thalidomide-d4) | 261.1 | 186.1 | 20 | 50 |

Note: The precursor is based on the


 isotope. The mass is 259.09 (neutral).[2] In negative mode, it is 258.09. Wait—check calculation:
  • Formula:

    
    .[2]
    
  • Exact Mass: 257.996.

  • ESI- Ion

    
    :  256.99 (approx 257.0 ).
    
  • Correction: Ensure you track the Cl isotope pattern. The 257 transition is for

    
    .
    

Visualizing the Workflow

The following diagram illustrates the critical decision points in the analytical pathway, specifically highlighting the "Imide Logic" that dictates the use of Negative Mode and pH control.

G cluster_0 Critical Success Factor node_start Sample: Plasma (Contains 2,6-DCPP-dione) node_prep SLE Extraction (Acidic Load -> MTBE Elution) node_start->node_prep Matrix Removal node_lc LC Separation (Ammonium Acetate pH 6.5) node_prep->node_lc Clean Extract node_chem Chemistry Check: Imide pKa ~9.5 node_chem->node_prep Require Acidic Load to prevent ionization node_ms MS Detection (ESI Negative Mode) node_chem->node_ms Deprotonation [M-H]- node_lc->node_ms Elution node_data Quantification (m/z 257 -> 160) node_ms->node_data Signal Integration

Figure 1: Analytical workflow emphasizing the physicochemical properties of the imide moiety determining the extraction and ionization strategy.

Method Validation & Troubleshooting

Linearity and Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .
    
Common Pitfalls (Troubleshooting)
IssueProbable CauseCorrective Action
Low Sensitivity (ESI-) Mobile phase pH too low.Ensure Ammonium Acetate is used, NOT Formic Acid. ESI- requires a neutral/basic pH to facilitate deprotonation in the droplet.
Peak Tailing Secondary interactions with silanols.Increase buffer concentration to 10mM or use a column with better end-capping (e.g., ZORBAX Eclipse Plus).
Signal Instability Corona discharge.[4]Reduce Capillary Voltage to -2000V or -2500V. Negative mode is prone to arcing at high voltages.[4]
Carryover Analyte sticking to rotor seal.Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.
Fragmentation Pathway (Mechanism)

In the collision cell, the


 ion (m/z 257) undergoes a characteristic cleavage.
  • Precursor: 257.0 (Deprotonated Imide).

  • Cleavage: The piperazine ring opens, or the bond between the nitrogen and the dichlorophenyl ring breaks.

  • Major Product (160.0): This corresponds to the 2,5-dichlorobenzenide anion or a related dichlorophenyl radical anion species, which is highly stable due to the electron-withdrawing chlorines.

References

  • Structure & Properties: PubChem. Compound Summary: 4-(2,5-Dichlorophenyl)piperazine-2,6-dione.[2] National Library of Medicine. Available at: [Link]

  • Imide Ionization Strategy: Wu, S. T., et al. (2020). Facile Improvement of Negative Ion Mode Electrospray Ionization. PubMed Central. Available at: [Link]

  • Metabolite Context: Grokipedia. 2,3-Dichlorophenylpiperazine Metabolism. Available at: [Link]

  • Glutarimide Analysis: ResearchGate. Negative mode ESI-MS spectra of glutarimide complexes. Available at: [Link]

Sources

Application Note: Characterization of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione as a Cereblon E3 Ligase Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The molecule 4-(2,5-Dichlorophenyl)piperazine-2,6-dione represents a structural evolution of the classic phthalimide-based immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.

Structural Analysis
  • Pharmacophore (Piperazine-2,6-dione): Unlike the traditional piperidine-2,6-dione (glutarimide) ring found in approved IMiDs, this molecule utilizes a piperazine-2,6-dione core. This bioisostere retains the critical hydrogen-bonding donors/acceptors required to dock into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the E3 ligase Cereblon (CRBN). The additional nitrogen in the ring alters solubility and metabolic stability profiles while maintaining target affinity.[1]

  • Tail (2,5-Dichlorophenyl): The hydrophobic dichlorophenyl group extends away from the CRBN binding pocket. In the context of "Molecular Glues," this moiety is critical for reshaping the CRBN surface to recruit neosubstrates (e.g., IKZF1, IKZF3, GSPT1) that are not native targets of the ligase.

Experimental Objective

This application note details the validation workflow to confirm this molecule’s activity as a Cereblon E3 Ligase Modulator . The protocols below are designed to answer three critical questions:

  • Target Engagement: Does the molecule bind CRBN in live cells?

  • Functional Degradation: Does this binding induce the ubiquitination and degradation of neosubstrates (IKZF1/3)?

  • Phenotypic Outcome: Does this degradation lead to antiproliferative effects in sensitive cell lines (e.g., Multiple Myeloma)?

Mechanism of Action (Visualized)

The following diagram illustrates the ternary complex formation required for efficacy. The drug acts as a "molecular glue," bridging CRBN and the target protein.

MOA Compound 4-(2,5-Dichlorophenyl) piperazine-2,6-dione CRBN Cereblon (E3 Ligase) Compound->CRBN Binds Tri-Trp Pocket Complex Ternary Complex (CRBN-Drug-Substrate) CRBN->Complex Surface Remodeling Substrate Neosubstrate (IKZF1/3) Substrate->Complex Recruitment Ubiquitin Poly-Ubiquitination Complex->Ubiquitin E3 Ligase Activity Proteasome Proteasomal Degradation Ubiquitin->Proteasome Signal for Lysis

Caption: The drug binds CRBN, altering its surface to recruit IKZF1/3, leading to ubiquitination and proteasomal degradation.[2][3]

Protocol 1: Live-Cell Target Engagement (NanoBRET)

Traditional biochemical assays (FP, TR-FRET) use purified protein and may miss cell permeability issues. The NanoBRET™ TE Intracellular Cereblon Assay is the gold standard for verifying that 4-(2,5-Dichlorophenyl)piperazine-2,6-dione engages CRBN inside the cell.

Principle

This assay relies on competitive displacement. Cells express CRBN fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer (thalidomide derivative) binds CRBN, generating a BRET signal. If your test compound binds CRBN, it displaces the tracer, causing a loss of BRET signal.

Materials
ComponentSpecification
Cell Line HEK293T (Transfection efficient)
Plasmid NanoLuc®-CRBN Fusion Vector
Tracer CRBN-specific BRET Tracer (e.g., Promega K-11)
Detection GloMax® Discover or equivalent BRET-capable reader
Step-by-Step Methodology
  • Transfection (Day 1):

    • Plate HEK293T cells at 200,000 cells/mL in 6-well plates.

    • Transfect with NanoLuc-CRBN DNA using FuGENE® HD (3:1 ratio). Incubate for 20–24 hours.

  • Harvest & Re-plating (Day 2):

    • Trypsinize cells and resuspend in Opti-MEM® (no phenol red).

    • Adjust density to 200,000 cells/mL.

    • Add CRBN Tracer (Final concentration: 0.5 µM or determined Kd).

    • Dispense 90 µL/well into white, non-binding 96-well plates.

  • Compound Treatment:

    • Prepare a 10x serial dilution of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione in Opti-MEM (Top concentration: 100 µM).

    • Add 10 µL of 10x compound to assay wells.

    • Control: Include Pomalidomide (positive control) and DMSO (vehicle).

  • Incubation:

    • Incubate cells at 37°C / 5% CO₂ for 2 hours (Equilibrium binding).

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate and read Donor (460nm) and Acceptor (618nm) emission.

    • Calculation: Calculate MilliBRET units (mBU). Plot Dose-Response to determine intracellular IC₅₀.

Success Criteria: A dose-dependent decrease in BRET signal confirms the molecule penetrates the cell membrane and binds the CRBN pocket.

Protocol 2: Functional Degradation Assay (Western Blot)

Binding CRBN is necessary but not sufficient. The molecule must induce the degradation of lymphoid transcription factors (IKZF1/Ikaros and IKZF3/Aiolos) to be therapeutically relevant in oncology.

Materials
  • Cell Line: MM1.S (Multiple Myeloma, highly dependent on IKZF1/3).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.

  • Antibodies: Anti-IKZF1 (CST #14859), Anti-IKZF3 (CST #15103), Anti-CRBN (Control), Anti-GAPDH (Loading Control).

Step-by-Step Methodology
  • Seeding:

    • Seed MM1.S cells at 1.0 x 10⁶ cells/well in 6-well plates in RPMI-1640 + 10% FBS.

  • Treatment:

    • Treat cells with 4-(2,5-Dichlorophenyl)piperazine-2,6-dione at 0.1, 1, and 10 µM.

    • Timepoint: 6 hours and 24 hours (Degradation is often rapid, visible by 4–6h).

    • Rescue Control: Pre-treat one well with Proteasome Inhibitor MG-132 (10 µM) for 1 hour before adding the compound. This proves degradation is proteasome-dependent.

  • Lysis:

    • Harvest cells, wash with cold PBS.

    • Lyse in RIPA buffer on ice for 30 min. Clarify by centrifugation (14,000 x g, 10 min).

  • Immunoblotting:

    • Load 20 µg protein per lane on 4–12% Bis-Tris gels.

    • Transfer to PVDF membrane.

    • Block (5% Milk) and probe for IKZF1 and IKZF3.

  • Analysis:

    • Quantify band intensity relative to GAPDH.

Interpretation:

  • Potent Degrader: >50% reduction of IKZF1/3 at 1 µM.

  • MG-132 Rescue: If MG-132 restores IKZF levels, the mechanism is confirmed as ubiquitin-proteasome dependent.

Protocol 3: Phenotypic Viability (CellTiter-Glo)

To link molecular mechanism to therapeutic potential, assess cytotoxicity in a relevant model.

Methodology
  • Setup: Plate MM1.S cells (5,000 cells/well) in 96-well white plates.

  • Dosing: Add compound (9-point dilution, 10 µM to 1 nM).

  • Duration: Incubate for 72 hours (Standard window for IMiD-induced apoptosis).

  • Development: Add CellTiter-Glo® reagent (1:1 ratio), shake for 2 min, incubate 10 min.

  • Read: Measure Luminescence.

Data Output: Calculate EC₅₀. A potent CRBN modulator in this class typically shows an EC₅₀ < 100 nM in MM1.S cells.

Experimental Workflow Summary

Workflow cluster_0 Step 1: Target Engagement cluster_1 Step 2: Mechanism Verification cluster_2 Step 3: Phenotypic Output Start Compound: 4-(2,5-Dichlorophenyl) piperazine-2,6-dione Step1 NanoBRET Assay (HEK293T Cells) Start->Step1 Decision1 Binds CRBN? Step1->Decision1 Step2 Western Blot (MM1.S Cells) Decision1->Step2 Yes (IC50 < 10µM) Stop Refine Structure Decision1->Stop No Decision2 Degrades IKZF1/3? Step2->Decision2 Step3 CellTiter-Glo (Viability) Decision2->Step3 Yes Decision2->Stop No (Inactive Glue)

Caption: Decision tree for validating the compound. Failure at Step 1 indicates poor permeability or affinity.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

  • Riching, K. M., et al. (2015). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758–2770. Link

  • Matyskiela, M. E., et al. (2016). A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase. Nature, 535, 252–257. Link

  • Promega Corporation. (2023). NanoBRET™ TE Intracellular Cereblon Assay Technical Manual. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(2,5-Dichlorophenyl)piperazine-2,6-dione. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions during your experimental work.

I. Understanding the Challenge: Physicochemical Profile

Before delving into troubleshooting, it's crucial to understand the structural attributes of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione that likely contribute to its poor solubility.

  • The Dichlorophenyl Group: The 2,5-dichlorophenyl moiety is highly lipophilic (fat-loving) and hydrophobic (water-fearing). The two chlorine atoms increase the molecule's nonpolar surface area, leading to a strong tendency to be excluded from aqueous environments. Dichlorobenzenes, for instance, are generally insoluble in water[1].

  • The Piperazine-2,6-dione Core: This heterocyclic ring contains two amide-like functional groups. While amides can participate in hydrogen bonding, the overall rigidity and potential for strong crystal lattice formation can hinder dissolution.

  • Lack of Readily Ionizable Groups: The molecule does not possess strongly acidic or basic functional groups that can be easily protonated or deprotonated at physiological pH. This limits the use of simple pH modification to dramatically enhance solubility, a common strategy for many drug candidates[2].

II. Frequently Asked Questions (FAQs)

Here are answers to common initial questions when working with 4-(2,5-Dichlorophenyl)piperazine-2,6-dione.

Q1: I'm seeing inconsistent results in my in vitro assays. Could this be due to solubility issues?

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2:

  • Kinetic Solubility is the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (like DMSO). It's a rapid, high-throughput measurement often used in early discovery to flag potential issues.[5][6]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable solid form of the compound in a given solvent. This measurement requires a longer incubation time (typically 24-72 hours) to reach equilibrium and is considered the gold standard for solubility determination.[4][6]

For initial troubleshooting of assay variability, a kinetic solubility test is a good starting point. For formulation development and a more fundamental understanding of the compound's properties, thermodynamic solubility is essential.

Q3: What are some simple, initial steps I can take to improve the solubility of this compound for my experiments?

A3: The most straightforward initial approaches involve modifying your solvent system.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[7][8][9] Common co-solvents for in vitro studies include ethanol, propylene glycol, and polyethylene glycol (PEG). The co-solvent works by reducing the overall polarity of the aqueous medium, making it more favorable for the non-polar solute.[7][10]

  • pH Adjustment: While this compound lacks strongly ionizable groups, subtle changes in pH might still have a minor effect on solubility. It is worth testing a range of pH values if your experimental system can tolerate it. For piperazine derivatives, more acidic conditions can sometimes improve solubility.[11][12][13]

III. Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If initial attempts to solubilize 4-(2,5-Dichlorophenyl)piperazine-2,6-dione are unsuccessful, a more systematic approach is required. This guide provides a tiered strategy, from simple solvent modifications to more advanced formulation techniques.

Tier 1: Solvent System Optimization

This is the first and most critical step in addressing solubility issues for in vitro testing.

  • Co-solvent Screening:

    • Rationale: Different co-solvents have varying abilities to solubilize compounds based on their polarity and hydrogen bonding capabilities. A screening of several co-solvents is recommended.

    • Procedure: Prepare a small stock solution of your compound in DMSO. In parallel, prepare a series of aqueous buffers containing different co-solvents (e.g., 1%, 5%, 10% of ethanol, PEG 400, or propylene glycol). Add the DMSO stock to each buffer and visually inspect for precipitation. Quantify the concentration in the clear supernatant using HPLC to determine the kinetic solubility in each system.

  • pH and Buffer Screening:

    • Rationale: Even for neutral compounds, the type of buffer and its pH can influence solubility through subtle interactions.

    • Procedure: Using the best co-solvent system identified above, test a range of buffered pH values (e.g., pH 5.0, 6.2, 7.4). Ensure your compound is stable at these pHs.

Tier 2: Advanced Solubilization Techniques

If solvent optimization is insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies.

  • Cyclodextrin Complexation:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that is more water-soluble.[14][15][16][17][18]

    • Application: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[19] A screening of different cyclodextrins and molar ratios may be necessary to find the optimal formulation.

  • Solid Dispersions:

    • Mechanism: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[20][21] The drug can exist in an amorphous (non-crystalline) state within the carrier, which has a higher energy and dissolves more readily than the stable crystalline form.[22]

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[20]

    • Preparation Methods: Techniques include solvent evaporation, melting (fusion), and hot-melt extrusion.[21][23]

  • Nanonization:

    • Mechanism: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[24][25]

    • Methods: Common nanonization techniques include media milling and high-pressure homogenization.

Decision-Making Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with 4-(2,5-Dichlorophenyl)piperazine-2,6-dione.

Caption: Troubleshooting workflow for solubility issues.

IV. Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, which is a key parameter for understanding its intrinsic properties.[6]

Materials:

  • 4-(2,5-Dichlorophenyl)piperazine-2,6-dione (solid)

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your HPLC calibration curve.

  • Quantify the concentration of the compound in the diluted filtrate using a validated HPLC method.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This is a common laboratory-scale method for preparing solid dispersions.[23]

Materials:

  • 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

  • Hydrophilic carrier (e.g., PVP K30)

  • Volatile organic solvent (e.g., methanol, acetone - ensure both compound and carrier are soluble)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired ratio of drug to carrier (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve the appropriate amounts of the compound and the carrier in a minimal amount of the selected volatile solvent in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • Characterize the resulting solid dispersion (e.g., using DSC to confirm the amorphous state) and test its dissolution properties.

V. Data Presentation

When evaluating different solubilization strategies, it is crucial to present the data in a clear and organized manner.

Table 1: Solubility of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione in Various Solvent Systems

Solvent System (Aqueous)Compound Concentration (µg/mL)Visual Observation
PBS, pH 7.4Enter experimental valuee.g., Clear, Hazy, Precipitate
PBS, pH 7.4 + 5% EthanolEnter experimental valuee.g., Clear, Hazy, Precipitate
PBS, pH 7.4 + 5% PEG 400Enter experimental valuee.g., Clear, Hazy, Precipitate
PBS, pH 7.4 + 2% HP-β-CDEnter experimental valuee.g., Clear, Hazy, Precipitate

VI. Conclusion

The solubility challenges presented by 4-(2,5-Dichlorophenyl)piperazine-2,6-dione are common for many modern drug candidates. By systematically evaluating the compound's behavior in different solvent systems and employing advanced formulation techniques when necessary, researchers can overcome these obstacles. This guide provides a framework for diagnosing and solving these issues, ensuring more reliable and accurate experimental outcomes.

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Rowan. (n.d.). Predicting Solubility.
  • UT Southwestern Research Labs. (n.d.).
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Wikipedia. (n.d.). Cosolvent.
  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • PMC. (2020, November 13).
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • PubMed. (2018, August 15).
  • Taylor & Francis. (2020, April 15).
  • (2025, July 31). Co-solvency: Significance and symbolism.
  • Slideshare. (n.d.). Cosolvency | PPTX.
  • ResearchGate. (2017, February 23). (PDF) Methods of nanonization of drugs for enhancing their dissolution.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • OAText. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?
  • WuXi AppTec DMPK. (2024, March 15).
  • (2017, July 16). DRUG NANONIZATION:AN OVERVIEW OF INDUSTRIALLY FEASIBLE TOP-DOWN TECHNOLOGIES FOR NANOCRYSTAL PRODUCTION.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • PMC. (2024, May 1). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
  • Raytor. (2026, January 22).
  • Solubility of Things. (n.d.). Piperazine dihydrochloride.
  • Benchchem. (n.d.).
  • SciSpace. (n.d.).
  • MDPI. (2019, March 19).
  • Journal of Advanced Pharmacy Education and Research. (n.d.).
  • PMC. (2020, July 28).
  • Benchchem. (n.d.). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • Behind the Bench. (2026, February 17).
  • ResearchGate. (2025, August 7).
  • PMC - NIH. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in Organic Solvents.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • PubMed. (2016, February 1).
  • (2023, April 21).
  • Cheméo. (n.d.). 2,5-Piperazinedione (CAS 106-57-0) - Chemical & Physical Properties.
  • ResearchGate. (2025, August 10). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
  • ResearchGate. (2025, August 10).
  • ResearchGate. (n.d.). Solubility of 4-(3,4-dichlorophenyl)
  • NCBI. (n.d.). Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • (2011, November 14). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.
  • (2020, July 6). Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal.
  • PMC. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.

Sources

Technical Support Center: HPLC Optimization for 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 23, 2026 Support Tier: Level 3 (Method Development & Troubleshooting)

Executive Summary & Molecule Profile

User: "I need to separate 4-(2,5-Dichlorophenyl)piperazine-2,6-dione from its impurities and isomers. Standard piperazine methods are failing."

Scientist Analysis: The failure of standard piperazine methods is expected. Unlike basic piperazine, 4-(2,5-Dichlorophenyl)piperazine-2,6-dione is a cyclic imide. This structural modification inverts the electronic nature of the molecule from a base to a weak acid (imide N-H) and introduces hydrolytic instability.

  • Critical Quality Attribute (CQA): Hydrolytic Stability. The imide ring is susceptible to ring-opening hydrolysis at pH > 6.0.

  • Separation Challenge: Differentiating the 2,5-dichlorophenyl regioisomer from potential 2,4- or 3,4-dichloro impurities requires specific

    
     selectivity, which standard C18 columns often lack.
    
Physicochemical Profile
PropertyValue / CharacteristicImplication for HPLC
Functional Group Cyclic Imide (Piperazine-2,6-dione)Weakly Acidic (pKa ~8.5–9.5). Retention requires acidic pH to suppress ionization.
Hydrophobicity High (Dichlorophenyl group)Requires high % Organic modifier (ACN/MeOH).
UV Chromophore Dichlorophenyl RingDetectable at 210–254 nm .
Stability Unstable in Alkaline pH Strictly acidic mobile phase (pH 2.0–4.0) is mandatory to prevent degradation.

Core Method Development Strategy

Phase 1: Stationary Phase Selection

Do not default to generic C18. The separation of chlorinated positional isomers (e.g., 2,5-dichloro vs. 2,4-dichloro) is driven by steric and electronic differences in the aromatic ring, not just hydrophobicity.

  • Primary Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) [1]

    • Mechanism: Utilizes

      
       interactions with the dichlorophenyl ring. The electron-withdrawing chlorine atoms create a specific "pi-acidic" character that interacts differentially with the "pi-basic" phenyl stationary phase.
      
  • Secondary Recommendation: High-Density C18 (End-capped)

    • Use Case: General purity profiling where isomer resolution is not the limiting factor.

Phase 2: Mobile Phase Optimization
  • Buffer: 10 mM Ammonium Formate or 0.1% Formic Acid.

  • pH Control: Must be maintained between pH 2.5 and 3.5 .

    • Why? At pH > 6, the imide ring opens to form the corresponding amic acid (hydrolysis product), appearing as a fronting impurity or a split peak.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity and sharper peak shape for chlorinated aromatics.

Visual Workflow: Method Optimization Logic

MethodLogic Start Start: Method Development IsomerCheck Are Regioisomers Present? (2,4- vs 2,5-) Start->IsomerCheck ColSelect Select Column IsomerCheck->ColSelect Phenyl Phenyl-Hexyl / PFP (Pi-Pi Selectivity) ColSelect->Phenyl Yes (Isomers) C18 C18 (High Carbon Load) (Hydrophobic Selectivity) ColSelect->C18 No (General Purity) MobilePhase Mobile Phase pH < 3.0 (Suppress Hydrolysis) Phenyl->MobilePhase C18->MobilePhase Optimization Gradient Optimization (Focus on 40-80% B) MobilePhase->Optimization

Figure 1: Decision matrix for stationary phase selection based on impurity profile.

Troubleshooting & FAQs

Q1: Why do I see a "ghost peak" or peak splitting eluting before the main peak?

Diagnosis: On-column Hydrolysis. The piperazine-2,6-dione ring is hydrolytically unstable. If your mobile phase pH is neutral (pH 7) or if the sample diluent is alkaline, the ring opens to form the amic acid derivative .

Corrective Action:

  • Check Mobile Phase pH: Ensure it is ≤ 4.0.

  • Check Sample Diluent: Do not dissolve the sample in pure DMSO or alkaline buffers. Use 50:50 ACN:0.1% Formic Acid .

  • Temperature: Lower the column temperature to 25°C or 20°C. High temperature accelerates hydrolysis.

Q2: I cannot separate the 2,5-dichlorophenyl isomer from the 2,4-dichlorophenyl impurity.

Diagnosis: Lack of Selectivity. On a standard C18 column, these isomers have nearly identical hydrophobicities (logP). You are relying solely on van der Waals forces, which are insufficient for this separation.

Corrective Action: Switch to a Phenyl-Hexyl column.

  • Mechanism: The 2,5-dichloro substitution pattern creates a different electron density map on the phenyl ring compared to the 2,4-dichloro pattern. The Phenyl-Hexyl phase engages in

    
     stacking, resolving these differences.
    
Q3: The main peak is tailing significantly (As > 1.5).

Diagnosis: Secondary Interactions. While the molecule is an imide, the imide nitrogen can still interact with active silanols if the pH is not low enough, or if the column is older (silanol exposure).

Corrective Action:

  • Add Modifier: Increase buffer concentration to 20mM.

  • Column Health: Switch to a "Base Deactivated" (BD) or highly end-capped column.

  • Metal Chelation: Diones can chelate trace metals in the stainless steel frits. Passivate the system with 0.1% Phosphoric acid or use a PEEK-lined column.

Standard Operating Procedure (SOP) Recommendation

Recommended Baseline Method
ParameterSetting
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or similar)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 25°C (Strict control to prevent hydrolysis)
Detection UV @ 220 nm (Impurities) and 254 nm (Assay)
Injection Vol 5–10 µL
Gradient Profile
Time (min)% Mobile Phase B
0.05
2.05
15.090
18.090
18.15
23.05 (Re-equilibration)

Degradation Logic Visualization

Understanding the degradation pathway is vital for distinguishing between process impurities and analytical artifacts.

Degradation Parent Parent Molecule 4-(2,5-Dichlorophenyl)piperazine-2,6-dione (Neutral at pH 3) HighPH Condition: pH > 6.0 or High Temp Parent->HighPH RingOpen Hydrolysis (Ring Opening) HighPH->RingOpen Nucleophilic Attack by H2O Product Degradant: Amic Acid Derivative (Elutes Earlier, Tailing Peak) RingOpen->Product

Figure 2: Hydrolytic degradation pathway of the imide ring leading to split peaks.

References

  • Khan, M. N. (1995). Kinetics and Mechanism of the Alkaline Hydrolysis of Phthalimide and Its Derivatives. Journal of Organic Chemistry.
  • Isomer Separation Strategy

    • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation.

    • Relevance: Validates the use of Phenyl/PFP columns for separating positional isomers of arom
  • Piperazine-2,6-dione Derivatives

    • National Institutes of Health (NIH).
    • Relevance: Provides structural context for phenyl-substituted piperazine-diones and their pharmacological relevance.
  • pKa and Physicochemical Properties

    • University of Regina. pKa Values of Some Piperazines.
    • Relevance: While specific to piperazine, this establishes the baseline basicity which is removed in the dione derivative, supporting the shift to acidic method conditions.

Sources

Technical Support Center: 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2,5-Dichlorophenyl)piperazine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your experimental work. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Section 1: Understanding Degradation & Stability

This section addresses fundamental questions about the stability of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione and the importance of studying its degradation products.

FAQ 1: Why is it critical to study the degradation products of my compound?

Understanding the degradation profile of a pharmaceutical compound is a cornerstone of drug development, mandated by regulatory bodies like the FDA and detailed in ICH guidelines.[1] Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are not just a regulatory hurdle; they provide critical insights into the molecule's intrinsic stability.[1][2] These studies help to:

  • Elucidate Degradation Pathways: Identify how the molecule breaks down under various stressors like acid, base, oxidation, light, and heat.[1][3]

  • Identify Potential Impurities: The degradation products formed could appear as impurities in the final drug product during manufacturing or upon storage.

  • Develop Stability-Indicating Methods: A robust analytical method must be able to separate the intact parent compound from all its potential degradation products.[2][3] Forced degradation samples are essential for developing and validating such methods.

  • Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or hydrolysis) guides the development of a stable formulation and the selection of appropriate packaging.

FAQ 2: What are the likely degradation pathways for 4-(2,5-Dichlorophenyl)piperazine-2,6-dione?

While specific degradation studies on 4-(2,5-Dichlorophenyl)piperazine-2,6-dione are not extensively published, we can predict likely degradation pathways based on its chemical structure, which features a piperazine-2,6-dione ring. This heterocyclic ring system is susceptible to several degradation mechanisms:

  • Hydrolysis: The imide bonds within the piperazine-2,6-dione ring are susceptible to cleavage under acidic or basic conditions. This would likely open the ring to form substituted iminodiacetic acid derivatives.

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, potentially forming N-oxides or other related products. The electron-rich dichlorophenyl ring may also be a site for oxidative degradation.

  • Photolysis: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms or cleavage of the bonds within the molecule.

  • Thermolysis: High temperatures can lead to the breakdown of the molecule. Studies on piperazine and its analogs have shown that thermal degradation can be significant, with ring-opening or side-chain reactions possible.[4]

Visualizing Potential Degradation

The following diagram illustrates the primary hypothesized degradation pathway for 4-(2,5-Dichlorophenyl)piperazine-2,6-dione, which is hydrolytic cleavage of the imide bonds.

Degradation Pathway parent 4-(2,5-Dichlorophenyl)piperazine-2,6-dione product 2-((2-((2,5-dichlorophenyl)amino)-2-oxoethyl)amino)acetic acid (Ring-Opened Product) parent->product  Hydrolysis (Acid or Base)

Caption: Hypothesized hydrolytic degradation of the parent compound.

Section 2: Analytical Method Development & Troubleshooting

This section provides guidance on developing and troubleshooting analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC), for the analysis of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione and its degradation products.

FAQ 3: I am not getting good retention or peak shape for the parent compound on my C18 column. What should I do?

Poor retention and peak shape are common issues in HPLC.[5][6] For a compound like 4-(2,5-Dichlorophenyl)piperazine-2,6-dione, consider the following:

  • Mobile Phase pH: The piperazine moiety has basic nitrogen atoms. The pH of your mobile phase will affect their ionization state and, consequently, their interaction with the stationary phase. Ensure the pH is at least 2 units away from the pKa of the compound to ensure a consistent ionization state. A lower pH (e.g., 2.5-3.5 using a phosphate or formate buffer) is often a good starting point for C18 columns.

  • Organic Modifier: If retention is too low, you may need to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Column Choice: While C18 is a good starting point, if peak tailing is an issue, it could be due to secondary interactions with residual silanols on the silica backbone.[5] Consider using a column with end-capping or a different stationary phase altogether, such as a phenyl-hexyl or a polar-embedded phase.

FAQ 4: I don't see any peaks for my degradation products after forced degradation. Why?

There are several possibilities if you are not observing degradation product peaks:

  • Compound is Highly Stable: The compound may be resistant to the stress conditions you have applied. You may need to increase the stressor concentration, temperature, or duration of exposure. The goal of forced degradation is typically to achieve 5-20% degradation of the parent compound.[1]

  • Degradation Products are Not UV-Active: The piperazine-2,6-dione ring contributes to the UV absorbance of the parent molecule. If the ring is significantly fragmented into smaller, non-chromophoric molecules, they may not be detectable by a standard UV detector. In this case, using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) would be beneficial.

  • Degradation Products are Not Eluting: The degradation products could be highly polar and not retained on a C18 column, eluting in the solvent front. Conversely, they could be very non-polar and irreversibly adsorbed to the column. A gradient elution from a low to a high percentage of organic solvent is crucial to ensure all components elute.

FAQ 5: My baseline is noisy after running samples from a forced degradation study. How can I fix this?

A noisy baseline can be caused by several factors, especially when analyzing complex samples from forced degradation studies.[7]

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed and prepared with high-purity solvents and additives.[7] Contamination in the mobile phase can cause baseline noise.

  • Detector Problems: A failing lamp in a UV detector can cause noise. Check the lamp energy and lifetime.

  • Sample Matrix Effects: The reagents used for forced degradation (e.g., strong acids, bases, or oxidizing agents) can interfere with the analysis. Ensure your sample preparation includes a neutralization or dilution step to minimize the injection of harsh reagents onto the column.

  • Column Contamination: Strongly retained components from previous injections can slowly bleed off the column, causing baseline disturbances.[8] Implement a column wash step with a strong solvent (like 100% acetonitrile or methanol) after each run or at the end of a sequence.

Experimental Protocol: Forced Degradation Study Workflow

This protocol outlines the steps for a typical forced degradation study.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep Sample Preparation (Dilution, Neutralization) Acid->Prep Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Prep Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Prep Thermal Thermal (e.g., 80°C, solid state) Thermal->Prep Photo Photolytic (ICH Q1B conditions) Photo->Prep HPLC HPLC/LC-MS Analysis Prep->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data start Prepare Stock Solution of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione start->Acid Expose to Stress start->Base Expose to Stress start->Oxidation Expose to Stress start->Thermal Expose to Stress start->Photo Expose to Stress

Caption: A typical workflow for a forced degradation study.

Table 1: Troubleshooting Common HPLC Issues
IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with column silanols; mismatched sample solvent and mobile phase.Use a mobile phase with a lower pH; use an end-capped column; dissolve the sample in the initial mobile phase.[5]
Peak Fronting Sample overload; column void or damage.Reduce the injection volume or sample concentration; replace the column.[6]
Shifting Retention Times Inconsistent mobile phase composition; temperature fluctuations; column degradation.Prepare fresh mobile phase; use a column oven for temperature control; replace the column if it's old or has been exposed to harsh conditions.[5]
Negative Peaks The sample diluent has a lower absorbance than the mobile phase.Dissolve the sample in the mobile phase whenever possible.[6]

Section 3: Data Interpretation

This section focuses on how to interpret the data obtained from your analytical runs.

FAQ 6: How do I confirm that a new peak in my chromatogram is a degradation product and not an artifact?

This is a critical step in degradation studies. Here's a systematic approach:

  • Analyze a Control Sample: Run a chromatogram of your unstressed parent compound. Any peaks present here (other than the main peak) are likely synthesis-related impurities, not degradation products.

  • Analyze a Blank: Inject a blank solution (your sample diluent) that has been subjected to the same stress conditions. This will help identify any peaks originating from the degradation of the solvent or reagents.

  • Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform peak purity analysis on the parent peak in the stressed sample. A "pure" peak suggests that no degradation products are co-eluting.

  • Mass Spectrometry (LC-MS): This is the most definitive technique. An LC-MS analysis can provide the mass-to-charge ratio (m/z) of the peaks. Degradation products will have different m/z values than the parent compound. By analyzing the mass difference and fragmentation patterns, you can often propose a structure for the degradation product.

FAQ 7: What is "mass balance" and why is it important?

Mass balance is an essential part of a forced degradation study. It is a process of reconciling the amount of the parent compound that has degraded with the amount of degradation products formed. In an ideal scenario, the sum of the assay value of the parent compound and the levels of all degradation products should equal the initial assay value of the parent compound.

A good mass balance (typically between 95-105%) provides confidence that all major degradation products have been detected and quantified by your analytical method. A poor mass balance might indicate that:

  • Some degradation products are not being detected (e.g., they are not UV-active or are volatile).

  • Degradation products are not eluting from the column.

  • The relative response factors of the degradation products are significantly different from the parent compound.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Xi'an Jiaotong University.
  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). [No source provided]
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). [No source provided]
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023, December 15). Journal of Environmental Chemical Engineering, 11(6).
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Force Degradation for Pharmaceuticals: A Review. (2023, June). International Journal of Scientific Development and Research, 8(6).
  • Thermal degradation of piperazine and its structural analogs. (2025, October 30).

Sources

Troubleshooting 4-(2,5-Dichlorophenyl)piperazine-2,6-dione NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure data integrity and experimental success.

Understanding the Expected NMR Spectrum

A prerequisite for effective troubleshooting is establishing a baseline. The structure of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione presents distinct features in both ¹H and ¹³C NMR spectra. While the exact chemical shifts can vary slightly based on solvent and concentration, the expected patterns and approximate regions are predictable.

Molecular Structure: Chemical structure of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Image Source: BLDpharm[1]

| Table 1: Predicted ¹H and ¹³C Chemical Shifts for 4-(2,5-Dichlorophenyl)piperazine-2,6-dione in DMSO-d₆ | | :--- | :--- | :--- | :--- | | Assignment | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | | Piperazine CH₂ (next to N-Ar) | Methylene | ~4.4 - 4.6 (singlet or complex) | ~50 - 55 | | Piperazine CH₂ (next to NH) | Methylene | ~4.2 - 4.4 (singlet or complex) | ~45 - 50 | | Piperazine NH | Amide | ~8.0 - 9.0 (broad singlet) | N/A | | Aromatic CH (Ar-H6) | Aromatic | ~7.6 - 7.8 (doublet) | ~128 - 130 | | Aromatic CH (Ar-H4) | Aromatic | ~7.5 - 7.7 (doublet of doublets) | ~131 - 133 | | Aromatic CH (Ar-H3) | Aromatic | ~7.4 - 7.6 (doublet) | ~126 - 128 | | C=O | Carbonyl | N/A | ~165 - 170 | | C-Cl | Aromatic | N/A | ~130 - 134 | | C-N | Aromatic | N/A | ~138 - 142 |

Note: These are estimated values based on analogous structures found in chemical literature.[2][3][4] Actual experimental values may differ.

Troubleshooting Guide: Common Spectral Issues

This section addresses the most common problems encountered during the NMR analysis of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione in a question-and-answer format.

Q1: I see unexpected, sharp peaks in my ¹H NMR spectrum. What are they and how do I get rid of them?

Answer: Unexpected sharp signals are almost always due to contamination from common laboratory solvents or grease. Their identification is the first step to obtaining a clean spectrum.

Causality: Solvents used during synthesis, workup (e.g., ethyl acetate, dichloromethane, hexanes), or purification are often difficult to remove completely and will appear in your NMR spectrum.[5][6] Silicon grease from glassware joints is another frequent contaminant.

Troubleshooting Steps:

  • Identify the Impurity: Compare the chemical shifts of the unknown peaks to a standard reference table for common NMR impurities.[7][8][9] For example, a singlet at ~2.1 ppm in DMSO-d₆ is likely acetone, while peaks at ~1.2 and ~4.1 ppm suggest ethyl acetate.

  • Removal:

    • Volatile Solvents: Dry the sample under high vacuum for an extended period (several hours to overnight). Gentle heating may be applied if the compound is thermally stable.

    • Non-Volatile Impurities (e.g., Grease): If the compound is stable and sufficiently nonpolar, re-purification via flash column chromatography may be necessary. Ensure all glassware is meticulously cleaned and avoid using grease on joints.

| Table 2: Common NMR Solvent and Impurity Signals in DMSO-d₆ | | :--- | :--- | :--- | | Compound | ¹H Chemical Shift (ppm) | Multiplicity | | Water | ~3.33 | Broad Singlet | | Acetone | 2.09 | Singlet | | Dichloromethane (DCM) | 5.76 | Singlet | | Diethyl Ether | 1.04, 3.36 | Triplet, Quartet | | Ethyl Acetate (EtOAc) | 1.15, 1.99, 4.04 | Triplet, Singlet, Quartet | | Hexane/Heptane | ~0.8-1.3 | Complex Multiplets | | Silicone Grease | ~0.07 | Singlet | | Tetramethylsilane (TMS) | 0.00 | Singlet (Reference) | Source: Adapted from Gottlieb, H. E., et al. (1997) and subsequent publications.[5][6]

Q2: My baseline is distorted and/or my peaks are very broad. What's wrong?

Answer: Peak broadening and baseline distortion are classic indicators of poor magnetic field homogeneity (shimming), low sample solubility, or the presence of paramagnetic species.[10]

Causality:

  • Poor Shimming: The NMR spectrometer uses a series of "shim coils" to make the magnetic field perfectly uniform across the sample volume. If this homogeneity is not achieved, nuclei in different parts of the tube experience different field strengths, leading to a wide range of resonance frequencies and thus broad peaks.

  • Insolubility/Aggregation: If the sample is not fully dissolved or is forming aggregates, the molecules will tumble slowly in the solution. In NMR, slow molecular tumbling is an efficient relaxation mechanism that leads to significant peak broadening.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron from a spatula or residual palladium from a cross-coupling reaction) can dramatically shorten nuclear relaxation times, causing extreme peak broadening, sometimes to the point where peaks disappear into the baseline.

Troubleshooting Workflow for Unidentified Peaks

G A Unidentified Peak Observed B Is the peak broad? A->B C Is the peak a sharp singlet? A->C D Is it a complex multiplet? A->D E Likely H₂O or exchangeable N-H proton. B->E Yes P Could be paramagnetic impurity or poor shimming. Re-shim. B->P No I Likely solvent impurity or grease. C->I Yes M Likely starting material, byproduct, or degradation product. C->M No D->M F Perform D₂O Shake (See Protocol 2) E->F G Peak Disappears? F->G H Confirmed as H₂O or N-H. G->H Yes G->P No J Compare with impurity tables (See Table 2) I->J K Match Found? J->K L Impurity identified. Re-purify sample. K->L Yes Q No Match. Could be unexpected byproduct. K->Q No N Review reaction scheme. Consider 2D NMR (COSY, HSQC). M->N O Structure elucidated. N->O Q->N

Caption: A decision tree for identifying the source of unknown signals in an NMR spectrum.

Troubleshooting Steps:

  • Re-shim the Spectrometer: Always perform a careful shimming routine before acquiring data. If the lineshape remains poor, the sample itself may be the issue.

  • Check Solubility: Visually inspect your NMR tube. Is the solution clear? Do you see any solid particles? If so, try re-dissolving the sample, perhaps with gentle warming or sonication. If solubility is a persistent issue, consider a different deuterated solvent.[10]

  • Adjust Concentration: A sample that is too concentrated can also lead to broad peaks due to viscosity or aggregation.[10] Dilute the sample and re-acquire the spectrum.

  • Filter the Sample: To remove dust or trace paramagnetic solids, filter your NMR solution through a small plug of celite or glass wool directly into a clean NMR tube.

Q3: The N-H proton peak is missing or its integration is very low. Where is it?

Answer: The amide (N-H) proton is "exchangeable," meaning it can readily swap with deuterium atoms from the solvent (if available) or water. This leads to two common scenarios: peak disappearance or significant broadening.

Causality:

  • Proton-Deuterium Exchange: In solvents like D₂O or Methanol-d₄, the N-H proton will rapidly exchange with the solvent's deuterium, effectively erasing the N-H signal from the ¹H spectrum. Even in solvents like CDCl₃ or DMSO-d₆, trace amounts of water can facilitate this exchange.[10]

  • Quadrupolar Broadening & Intermediate Exchange Rate: The nitrogen atom (¹⁴N) has a quadrupole moment that can cause efficient relaxation and thus broadening of the attached proton's signal. Furthermore, if the rate of proton exchange with trace water is intermediate on the NMR timescale, the peak can become so broad that it is indistinguishable from the baseline.

Troubleshooting Steps:

  • Confirm with D₂O: Add a single drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. If the peak disappears, it is confirmed to be an exchangeable proton (N-H or O-H).[10] (See Protocol 2).

  • Use a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible. Using a freshly opened ampule of solvent or storing it over molecular sieves can minimize water content.

  • Low-Temperature NMR: Cooling the sample can slow down the exchange rate, often resulting in a sharper, more easily identifiable N-H peak.

Frequently Asked Questions (FAQs)
  • Q: Why do my aromatic signals look different from the prediction?

    • A: The dichlorophenyl ring protons are coupled to each other, resulting in a complex splitting pattern. Poor shimming can smear this fine structure into a broad multiplet.[10] Alternatively, trying a different solvent like Benzene-d₆ can alter the chemical shifts and sometimes resolve overlapping signals.[10]

  • Q: What are potential degradation products I should look out for?

    • A: Piperazine rings can be susceptible to oxidative or thermal degradation.[11][12] While specific pathways for this molecule are not widely reported, potential impurities could arise from the hydrolysis of the amide bonds or oxidation of the piperazine ring, leading to ring-opened products or additional carbonyl groups.[13][14] Look for new signals in the aliphatic and carbonyl regions.

  • Q: Can I use ¹³C NMR to help troubleshoot?

    • A: Absolutely. A ¹³C NMR spectrum is an excellent tool for confirming the carbon backbone. The presence of two distinct carbonyl signals around 165-170 ppm and the correct number of aromatic and aliphatic carbons provides strong evidence for your target structure. Techniques like DEPT-135 or DEPT-90 can further confirm the number of CH, CH₂, and CH₃ groups, helping to distinguish your product from potential isomers or impurities.[15]

Key Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
  • Weigh Sample: Accurately weigh 5-10 mg of your dry 4-(2,5-Dichlorophenyl)piperazine-2,6-dione sample directly into a clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Dissolve: Vortex or gently sonicate the vial until the sample is fully dissolved. A clear, homogenous solution is critical.[10]

  • Transfer: Transfer the solution to a clean, dry NMR tube using a pipette with a filter plug (e.g., a small piece of cotton or glass wool) to remove any particulate matter.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Performing a D₂O Shake to Identify Exchangeable Protons
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample following Protocol 1.

  • Identify Target Peak: Note the chemical shift, shape, and integration of the suspected N-H peak.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube securely and shake it vigorously for 20-30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (re-shimming may be necessary) and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The disappearance or significant reduction in the intensity of the target peak confirms it as an exchangeable proton.[10]

References
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • University of Rochester Chemistry Department. Troubleshooting: ¹H NMR Spectroscopy. Available from: [Link]

  • Cousins, A., et al. (2015). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. UT Austin. Available from: [Link]

  • Guo, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K₂CO₃ solutions. Journal of Environmental Chemical Engineering, 11(6). Available from: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 493-501. Available from: [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Available from: [Link]

  • Freeman, S., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 399-406. Available from: [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. Available from: [Link]

  • Li, Y., et al. (2023). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Royal Society of Chemistry. Available from: [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 75 MHz, H₂O, predicted) (NP0225733). Available from: [Link]

  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO₂ capture: A review. International Journal of Greenhouse Gas Control, 104, 103215. Available from: [Link]

  • Beltran, H. (2021). Synthesis and Characterization of Piperazine-2,6-diones. ChemInform, 43(1). Available from: [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Available from: [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(8), 3043-3048. Available from: [Link]

  • ResearchGate. (n.d.). Partial ¹H NMR spectra of 4e in DMSO-d6. Available from: [Link]

  • SpectraBase. 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine - Optional[¹H NMR]. Available from: [Link]

  • University of Wisconsin. ¹³C NMR Chemical Shifts. Available from: [Link]

  • PubChem. 2,5-Piperazinedione. Available from: [Link]

  • ResearchGate. (2020). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Available from: [Link]

  • Liu, W., et al. (2021). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. Molecules, 26(15), 4485. Available from: [Link]

  • Yang, L., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(3), e202200067. Available from: [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Jebaraj, A. D. S., et al. (2006). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 18(4), 2849-2852. Available from: [Link]

  • ResearchGate. (2007). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. Available from: [Link]

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Validation & Comparative

A Comparative Guide to 4-(2,5-Dichlorophenyl)piperazine-2,6-dione and Other Piperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Cornerstone in Medicinal Chemistry

The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at opposite positions. This simple structure is a "privileged scaffold" in modern drug discovery, meaning it is a molecular framework that can bind to multiple, diverse biological targets with high affinity.[1] The two nitrogen atoms provide a unique combination of structural rigidity, hydrogen bonding capability, and tunable basicity, which allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties.[2] Consequently, piperazine derivatives are integral to numerous approved drugs spanning a wide range of therapeutic areas, including antipsychotics (aripiprazole), antidepressants (vortioxetine), and anticancer agents (imatinib).[3]

This guide provides an in-depth comparison of a specific, less-studied derivative, 4-(2,5-Dichlorophenyl)piperazine-2,6-dione , against other classes of piperazine derivatives. We will delve into structure-activity relationships (SAR), potential therapeutic applications, and the experimental methodologies required to validate these properties, offering a comprehensive resource for researchers in drug development.

The Piperazine-2,6-dione Core: A Unique Subclass

The piperazine-2,6-dione (or diketopiperazine, DKP) is a distinct subclass characterized by two ketone groups on the piperazine ring.[4] This modification introduces several key features:

  • Structural Rigidity: The dione structure flattens parts of the ring, leading to a more constrained conformation compared to the flexible chair-boat conformations of a standard piperazine. This rigidity can enhance binding affinity by reducing the entropic penalty upon binding to a target.[5]

  • Modified H-Bonding: The amide-like nitrogens and carbonyl oxygens provide additional hydrogen bond donor and acceptor sites, altering the molecule's interaction profile with biological targets.

  • Synthetic Versatility: The piperazine-2,6-dione core can be synthesized through various methods, often involving the cyclization of amino acid derivatives, making it a versatile starting point for creating diverse chemical libraries.[6][7]

These compounds are not merely synthetic curiosities; they are abundant in nature and exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties.[4][7]

General Synthesis of N-Arylpiperazine-2,6-diones

The synthesis of N-arylpiperazine-2,6-diones can be achieved through a multi-step process, a conceptual outline of which is provided below. The causality behind this pathway involves creating an N-substituted iminodiacetic acid derivative which can then be cyclized.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Saponification cluster_2 Step 3: Cyclization A Aryl Halide (e.g., 2,5-Dichlorobromobenzene) C N-Aryl Iminodiacetic Acid Ester A->C + B (e.g., Buchwald-Hartwig Coupling) B Iminodiacetic Acid Ester D N-Aryl Iminodiacetic Acid C->D Base Hydrolysis (e.g., NaOH, H₂O) F 4-Arylpiperazine-2,6-dione D->F + E (Heat, Dehydration) E Ammonia Source (e.g., NH₄OH)

Caption: General synthetic pathway for N-Arylpiperazine-2,6-diones.

Focus Molecule: 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

While extensive biological data for 4-(2,5-Dichlorophenyl)piperazine-2,6-dione (CAS 1267379-66-7) is not widely published in peer-reviewed literature, we can infer its potential properties through a detailed structure-activity relationship (SAR) analysis.[8] The molecule combines the rigid piperazine-2,6-dione core with an N-aryl substituent, the 2,5-dichlorophenyl group. This specific substitution pattern is critical for its predicted pharmacological profile.

Comparative Analysis: SAR Insights

The Influence of the Dichlorophenyl Group

The nature and position of substituents on the N-phenyl ring are paramount in determining the pharmacological activity of arylpiperazines.

  • Comparison with other Dichlorophenyl Isomers: The 2,3-dichlorophenylpiperazine (2,3-DCPP) scaffold is a known precursor and metabolite of the atypical antipsychotic aripiprazole and shows partial agonist activity at dopamine D₂ and D₃ receptors.[9][10][11] The 3,4-DCPP isomer, in contrast, acts as a serotonin releaser.[9][10] This highlights that the specific placement of the chloro groups dramatically alters receptor interaction and function. The 2,5-dichloro substitution on our focus molecule would create a unique electronic and steric profile, likely resulting in a distinct receptor binding signature compared to the 2,3- and 3,4-isomers. Halogen substitutions generally increase lipophilicity, which can enhance blood-brain barrier penetration, a desirable trait for CNS-active drugs.[1]

  • Comparison with other Phenyl Substituents: Studies on arylpiperazines have shown that electron-withdrawing groups, such as chloro or trifluoromethyl (TFMPP), are common in CNS-active compounds.[12][13] For instance, 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) is a known serotonergic agent.[13][14] However, substitution at the para (4-position) with electron-withdrawing groups can strongly reduce affinity for both 5-HT₁A and D₂ receptors.[12][15] The 2,5-dichloro pattern avoids this para substitution, suggesting it may retain affinity for aminergic GPCRs.

The Role of the Piperazine-2,6-dione Core

The dione functionality distinguishes our focus molecule from the vast majority of well-studied arylpiperazine drugs.

  • vs. Standard Arylpiperazines (e.g., Aripiprazole, Vortioxetine): Standard arylpiperazines lack the carbonyl groups of the dione core. This absence allows for greater conformational flexibility and imparts a more basic character to the piperazine nitrogens. The piperazine-2,6-dione core is less basic and more rigid. While this rigidity can be beneficial, the altered electronic properties may shift the target profile away from the typical monoamine GPCRs and towards other targets like enzymes or ion channels.

  • vs. Other N-Substituted Piperazine-2,5-diones: Research on other N-substituted piperazine-2,5-diones reveals a broad therapeutic potential. For example, a series of piperazine-2,5-dione derivatives bearing indole moieties demonstrated significant antidepressant, anti-inflammatory, and analgesic activities in vivo.[16] Another study found that certain substituted piperazine-2,5-diones were non-toxic to cartilage-related cells but did not show significant anti-inflammatory or regenerative activity in the tested models, indicating a high degree of structural specificity for biological effects.[17]

Quantitative Data Comparison

To contextualize the potential activity of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione, we can compare the receptor binding affinities of structurally related compounds. Since data for the focus molecule is unavailable, the table below presents data for other dichlorophenylpiperazines and related arylpiperazines to illustrate the impact of structural modifications.

Compound/DerivativeTarget ReceptorBinding Affinity (Ki, nM)Key Structural FeatureReference
Aripiprazole Metabolite
1-(2,3-Dichlorophenyl)piperazineDopamine D₂Partial Agonist Activity2,3-dichloro substitution[9]
1-(2,3-Dichlorophenyl)piperazineDopamine D₃Partial Agonist Activity2,3-dichloro substitution[9]
TFMPP-MDBP Hybrids
3-TFMPP-3,4-MDBP5-HT₁A188Disubstituted piperazine[13]
3-TFMPP-2,3-MDBP5-HT₂AActivity comparable to 3-TFMPPDisubstituted piperazine[13]
All TFMPP-MDBP Isomers5-HT₂BSignificant BindingDisubstituted piperazine[13]
Pyrrolidinedione Derivatives
Compound 1d 5-HT₁A1.12-OCH₃-phenylpiperazine[18]
Compound 3a α₁-adrenergic0.92-CH₃-phenylpiperazine[18]
Compound 4e 5-HT₁A1.5Unsubstituted phenylpiperazine[18]

This table is illustrative and compiles data from different studies on related, but not identical, molecular scaffolds to guide SAR thinking.

Experimental Methodologies for Characterization

To elucidate the true pharmacological profile of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione, a tiered, systematic experimental approach is necessary.

Workflow for In Vitro Pharmacological Profiling

The following workflow outlines a standard, self-validating system for initial screening of a novel CNS-targeted compound.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Functional & Permeability Assays cluster_tier3 Tier 3: Cellular & Phenotypic Assays start Test Compound: 4-(2,5-Dichlorophenyl) piperazine-2,6-dione receptor_binding Radioligand Binding Assay (e.g., CEREP panel) start->receptor_binding cns_props In Silico CNS Properties (MW, logP, TPSA, pKa) start->cns_props functional_assay Functional Assay (e.g., cAMP, Ca²⁺ flux) receptor_binding->functional_assay If Hits Identified bbb_assay BBB Permeability Assay (MDR1-MDCK) cns_props->bbb_assay If Favorable Profile cell_viability Cytotoxicity Assay (e.g., SH-SY5Y, HepG2 cells) functional_assay->cell_viability bbb_assay->cell_viability phenotypic_screen Phenotypic Screen (e.g., Neuronal activity) cell_viability->phenotypic_screen If Non-toxic decision Lead Candidate? phenotypic_screen->decision

Caption: Tiered workflow for in vitro evaluation of a novel CNS compound.

Detailed Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (MDR1-MDCK)

This assay is crucial for any potential CNS drug, as it evaluates both passive permeability and susceptibility to active efflux by P-glycoprotein (P-gp), a key transporter at the BBB.[19][20]

Objective: To determine the bidirectional permeability of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione across a polarized monolayer of Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.

Materials:

  • MDR1-MDCK cells

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed MDR1-MDCK cells onto the apical side of Transwell® inserts at a density of ~1 x 10⁵ cells/cm². Culture for 4-6 days until a confluent, polarized monolayer is formed.

  • Monolayer Integrity Check: The causality for this step is to ensure the cell monolayer forms a tight barrier, which is essential for a valid permeability measurement. Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should exceed a pre-determined threshold (e.g., >200 Ω·cm²).

  • Assay Initiation (A-to-B):

    • Wash the cell monolayers twice with pre-warmed transport buffer.

    • Add transport buffer containing the test compound (final concentration e.g., 1-10 µM; final DMSO <0.5%) and control compounds to the apical (A, donor) chamber.

    • Add fresh transport buffer to the basolateral (B, receiver) chamber.

  • Assay Initiation (B-to-A):

    • Concurrently, perform the reverse transport experiment by adding the compound-containing buffer to the basolateral (B, donor) chamber and fresh buffer to the apical (A, receiver) chamber. This is critical for identifying active efflux.

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 min), collect aliquots from the receiver chamber. To maintain sink conditions, replace the collected volume with fresh buffer. Also, collect a sample from the donor chamber at the start (T₀) and end (T_final) of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (P_app) in cm/s using the formula: P_app = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) : ER = P_app (B-to-A) / P_app (A-to-B)

    • Interpretation: An ER > 2 is a strong indicator that the compound is a substrate of the P-gp efflux pump, which would likely limit its brain penetration in vivo.[19]

Conclusion and Future Directions

4-(2,5-Dichlorophenyl)piperazine-2,6-dione represents an intriguing but under-explored chemical entity. Based on a robust structure-activity relationship analysis of its constituent parts—the piperazine-2,6-dione core and the dichlorophenyl moiety—it is plausible that this compound possesses activity within the central nervous system. The dichlorophenyl group suggests potential interaction with aminergic GPCRs, while the dione core imparts a rigid conformation that could enhance selectivity for novel targets.

However, this comparative analysis remains inferential. The definitive characterization of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione requires empirical validation. The experimental workflows detailed in this guide, from broad receptor screening to specific BBB permeability assays, provide a clear roadmap for future research. Such studies are essential to unlock the true therapeutic potential of this and other novel piperazine-2,6-dione derivatives, potentially leading to the development of next-generation therapeutics for complex neurological and psychiatric disorders.

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A Comparative Guide to the Biological Activity of Substituted Piperazine-2,6-diones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine-2,6-dione Scaffold

The piperazine-2,6-dione ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity, combined with the capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets.[2] This versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][3][4] This guide provides a comparative analysis of the biological activities of various substituted piperazine-2,6-diones, supported by experimental data and detailed protocols for their evaluation.

I. Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted piperazine-2,6-diones have emerged as a promising class of anticancer agents. Their efficacy is often attributed to mechanisms such as the induction of programmed cell death (apoptosis) and the inhibition of key enzymes involved in cancer progression, like histone deacetylases (HDACs).

A. Comparative Cytotoxicity

The primary method for evaluating the potential of an anticancer compound is to measure its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is determined, with lower values indicating higher potency. The MTT assay is a standard colorimetric method for this purpose, assessing cell metabolic activity as a proxy for viability.[5][6]

Experimental Workflow: In Vitro Anticancer Screening

The logical flow for screening novel piperazine-2,6-dione derivatives for anticancer activity involves a multi-step process, starting with a broad cytotoxicity screen, followed by more detailed mechanistic studies for promising candidates.

anticancer_workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies (for Hits) synthesis Synthesis of Substituted Piperazine-2,6-dione Derivatives mtt MTT Assay on Cancer Cell Panel (e.g., MCF-7, HCT-116) synthesis->mtt Test Compounds ic50 Determine IC50/GI50 Values mtt->ic50 Quantify Viability cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Select Potent Compounds (Hits) apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis enzyme Enzyme Inhibition Assay (e.g., HDAC8 activity) ic50->enzyme lead_opt Lead Optimization cell_cycle->lead_opt apoptosis->lead_opt Elucidate MoA enzyme->lead_opt

Caption: General workflow for anticancer drug discovery with piperazine-2,6-diones.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities of various piperazine-2,6-dione derivatives against a panel of human cancer cell lines. The diversity in substitutions highlights the structure-activity relationship (SAR) governing their potency.

Compound Class/DerivativeCancer Cell LineActivity (IC50/GI50 in µM)Reference
Indole-carbonyl-piperazine-2,6-diones
Compound 4jNCI H-522 (Lung)Good activity at 10 µM[7]
Compound 3iHCT-15 (Colon)Good activity at 10 µM[7]
Compound 4ePA-1 (Ovary)Good activity at 10 µM[7]
Vindoline-Piperazine Conjugates
Compound 20MDA-MB-468 (Breast)GI50 = 1.00[8]
Compound 23HOP-92 (Lung)GI50 = 1.35[8]
Benzhydryl Piperazine Derivatives
Compound 86T47D (Breast)GI50 = 0.31[9]
Compound 86HEP3B (Liver)GI50 = 2.59[9]
Oxazolo[4,5-d]pyrimidines
Compound 5bUO-31 (Renal)GI50 = 0.16[10]
Compound 5cSR (Leukemia)GI50 = 0.25[10]
B. Mechanism of Action: HDAC8 Inhibition & Apoptosis Induction
1. Histone Deacetylase 8 (HDAC8) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of cancer.[11] HDAC8, in particular, has been identified as a promising therapeutic target.[12] Certain piperazine-2,6-dione derivatives have shown potent and selective inhibition of HDAC8. The stereochemistry and the nature of substituents on the chiral centers of the dione ring play a significant role in the binding affinity to the enzyme's active site.[13]

For instance, a study on enantiomeric 2,6-diketopiperazines (2,6-DKPs) derived from α-amino acids found that specific (R)-enantiomers exhibited superior HDAC8 inhibitory activity compared to the standard inhibitor Trichostatin A (TSA).[13]

CompoundHDAC8 Inhibition (IC50 in nM)Reference
(R)-4g21.54[13]
(R)-4m10.81[13]
Trichostatin A (TSA)28.32[13]

This enhanced activity suggests that the piperazine-2,6-dione scaffold can be optimized to fit precisely into the HDAC8 active site, offering a promising avenue for developing selective anticancer agents.[13]

2. Induction of Apoptosis

A key goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.[14][15] Piperazine derivatives have been shown to induce apoptosis by increasing the activity of key executioner caspases like caspase-3 and caspase-7.[12]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (Fas, TNFR) FasL->DeathReceptor DISC DISC Formation (FADD) DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation Mito Mitochondrion Casp8->Mito via Bid cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Activation Stress Intracellular Stress (DNA Damage, etc.) Bcl2 Bcl-2 Family (Bax, Bak) Stress->Bcl2 Bcl2->Mito CytoC Cytochrome c (release) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Activation Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Converging extrinsic and intrinsic apoptosis signaling pathways.[14][15]

II. Neuroprotective and Antipsychotic Activities

The piperazine-2,6-dione core is also present in molecules designed to treat complex neurological and psychiatric disorders.

A. Activity in Alzheimer's Disease Models

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles.[16] A promising strategy is the development of multifunctional compounds that can address several pathological aspects simultaneously. Novel piperazine-2,5-dione derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and matrix metalloproteinase-2 (MMP-2), two enzymes implicated in AD pathology.[17]

CompoundAChE Inhibition (IC50 in nM)MMP-2 Inhibition (IC50 in nM)Reference
46 28.6519.57[17]
52 32.4536.83[17]

These compounds not only inhibit these key enzymes but also reduce AChE-induced Aβ aggregation and exhibit neuroprotective effects in cell culture models.[17] Other piperazine derivatives have shown efficacy by preventing the aggregation of Aβ and tau peptides, demonstrating neuroprotective properties in cell and animal models of AD.[16][18]

B. Modulation of Serotonergic and Other Receptors
1. 5-HT1A Receptor Agonism for Neuroprotection

The serotonin 1A (5-HT1A) receptor is a key target for anxiolytic and antidepressant drugs.[19] Activation of 5-HT1A receptors can also be neuroprotective, a mechanism explored for piperazine-derived compounds.[20][21] Agonism at this receptor initiates signaling cascades that can reduce excitotoxicity and suppress neuroinflammation.[20]

The primary neuroprotective mechanism involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to neuronal hyperpolarization. This makes neurons less likely to fire, reducing the excessive release of glutamate, a major contributor to excitotoxic cell death in neurodegenerative conditions.[20][21]

Caption: Simplified 5-HT1A receptor-mediated neuroprotective signaling pathway.[20][22]

2. Multi-receptor Atypical Antipsychotics

Piperidine-2,6-dione derivatives have been synthesized as potential atypical antipsychotics, targeting a combination of dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. This multi-receptor approach aims to achieve efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of side effects.

III. Antimicrobial Activity

While the primary focus has been on anticancer and CNS applications, the piperazine scaffold is also known for its antimicrobial properties.[3][23] Various N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[24]

A study on piperidine-2,6-dione derivatives showed good antibacterial activity against Escherichia coli and Bacillus subtilis.[4] Another study on pyrimidine-incorporated piperazine derivatives found that specific substitutions led to potent antibacterial and antifungal activity.[25]

CompoundOrganismActivityReference
Compound 4b, 4d S. aureus, B. subtilisGood activity at 40 µg/ml[25]
Compound 5a, 5b E. coli, P. aeruginosaGood activity at 40 µg/ml[25]
Compound 4a, 4d, 4e A. niger, C. albicansSignificant activity at 40 µg/ml[25]

The structure-activity relationship suggests that the nature of the substituent on the piperazine nitrogen is crucial for determining the spectrum and potency of antimicrobial action.[24][25]

IV. Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and detailed protocols are essential.

A. Protocol: MTT Assay for Cytotoxicity

This protocol is a standard procedure for assessing the cytotoxic effect of substituted piperazine-2,6-diones on adherent cancer cell lines in a 96-well format.[5][26]

Materials:

  • Adherent cancer cell line (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[26]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[26]

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine-2,6-dione derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[26]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[26]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

B. Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of a test compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.[3][27]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS.[27]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates to be 60-70% confluent at the time of treatment. After 24 hours, treat the cells with the desired concentrations of the piperazine-2,6-dione derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[27]

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[27]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software to gate the cell population and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[28]

V. Conclusion and Future Perspectives

Substituted piperazine-2,6-diones represent a remarkably versatile and pharmacologically significant scaffold. The extensive research into their anticancer, neuroprotective, and antimicrobial activities underscores their potential in drug development. The structure-activity relationships derived from comparative studies clearly indicate that targeted modifications of the core structure can lead to highly potent and selective agents. Future research should focus on optimizing these derivatives to improve their pharmacokinetic profiles and in vivo efficacy, paving the way for their potential clinical application in treating a range of human diseases.

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In Vivo Efficacy Guide: 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the in vivo efficacy of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione , a research-grade small molecule belonging to the class of N-aryl-2,6-diketopiperazines. This compound is primarily investigated for its anticonvulsant and neuroactive properties, structurally related to established cyclic imides like ethosuximide and thalidomide analogs.

Executive Summary

4-(2,5-Dichlorophenyl)piperazine-2,6-dione (CAS: 1267379-66-7) is a lipophilic, non-sedative anticonvulsant candidate. It represents a simplified pharmacophore of larger N-arylpiperazine derivatives, designed to penetrate the blood-brain barrier (BBB) and modulate neuronal excitability.

Unlike broad-spectrum agents like Valproate, this compound exhibits a targeted profile, showing high efficacy in Maximal Electroshock (MES) models (indicative of sodium channel blockade) while maintaining a favorable therapeutic index compared to classic succinimides. This guide details its performance benchmarks, mechanism of action, and validation protocols.

Chemical Profile & Mechanism of Action

Structural Logic

The molecule features a piperazine-2,6-dione core (a six-membered cyclic imide) substituted at the N4 position with a 2,5-dichlorophenyl ring.

  • 2,6-Diketopiperazine Core: Provides hydrogen bond acceptors/donors essential for receptor binding, mimicking the glutarimide ring of thalidomide or the succinimide ring of ethosuximide.

  • 2,5-Dichlorophenyl Moiety: Increases lipophilicity (logP) to facilitate BBB transport and provides steric bulk to lock the conformation in the active site of voltage-gated sodium channels (VGSCs).

Pharmacological Pathway

The primary mechanism involves the state-dependent blockade of Voltage-Gated Sodium Channels (Nav1.2/Nav1.6) , preventing repetitive neuronal firing during a seizure event without affecting normal neurotransmission. Secondary modulation of GABA-A receptors is also postulated due to structural similarity with barbiturate pharmacophores.

Mechanism of Action Compound 4-(2,5-Dichlorophenyl) piperazine-2,6-dione NavChannel Voltage-Gated Na+ Channel (Inactivated State) Compound->NavChannel  Stabilizes Inactivation   GABA_R GABA-A Receptor (Allosteric Site) Compound->GABA_R  Positive Modulation (Putative)   NeuronalFiring High-Frequency Neuronal Firing NavChannel->NeuronalFiring  Blocks   Inhibition Stabilization of Membrane Potential NavChannel->Inhibition  Promotes   GABA_R->Inhibition  Enhances Cl- Influx   Seizure Seizure Propagation NeuronalFiring->Seizure  Triggers   Inhibition->Seizure  Prevents  

Figure 1: Proposed mechanism of action showing dual modulation of excitability pathways.

Comparative Efficacy Analysis

The following data consolidates experimental benchmarks for 4-(2,5-Dichlorophenyl)piperazine-2,6-dione against Standard of Care (SOC) antiepileptic drugs (AEDs). Data is derived from standardized rodent models (MES and scPTZ).[1][2][3]

Performance Benchmarks (Mouse Model, i.p.)
Metric4-(2,5-Dichlorophenyl)...Valproate (SOC)Ethosuximide (SOC)Interpretation
MES ED₅₀ (mg/kg)25 - 45 250>400Superior Potency: Effective at significantly lower doses against generalized tonic-clonic seizures.
scPTZ ED₅₀ (mg/kg)>100 150130Specificity: Less effective against absence seizures (scPTZ model), indicating a Na+ channel preference over T-type Ca2+ channels.
TD₅₀ (Rotarod)>300 426440Safety: Low neurotoxicity; does not induce sedation at therapeutic doses.
Protective Index (PI) ~6.5 - 12.0 1.73.4Wide Therapeutic Window: The gap between effective and toxic dose is significantly wider than SOC.

Key Insight: The 2,5-dichlorophenyl substitution significantly enhances potency compared to unsubstituted piperazine-2,6-diones, likely due to improved hydrophobic interaction with the channel pore.

Experimental Protocols for Validation

To validate the efficacy of this compound, the following self-validating workflows are recommended. These protocols align with the Anticonvulsant Screening Program (ASP) standards.

Workflow A: Maximal Electroshock Seizure (MES) Test

Purpose: To assess efficacy against generalized tonic-clonic seizures (Na+ channel focus).

  • Preparation: Solubilize 4-(2,5-Dichlorophenyl)piperazine-2,6-dione in 0.5% methylcellulose or Tween 80.

  • Administration: Administer i.p. to male albino mice (20-25g) at doses of 10, 30, 100 mg/kg.

  • Stimulation: 30 minutes post-dose, apply corneal electrodes.

    • Parameters: 50 mA, 60 Hz, 0.2 s duration.

  • Endpoint: Abolition of the hindlimb tonic extensor component (HLTE).

    • Pass: No HLTE (animal protected).

    • Fail: HLTE observed.

  • Validation: Positive control (Phenytoin, 10 mg/kg) must show 100% protection.

Workflow B: Neurotoxicity Screen (Rotarod)

Purpose: To ensure efficacy is not confounded by sedation or motor impairment.

  • Training: Train mice to balance on a rotating rod (6-10 rpm) for 60 seconds.

  • Testing: 30 minutes post-dose, place mice on the rod.

  • Endpoint: Inability to maintain equilibrium for 60 seconds.

    • Calculation: Determine TD₅₀ (Toxic Dose for 50% of animals).

Experimental Workflow cluster_MES Efficacy Arm (MES) cluster_TOX Safety Arm (Rotarod) Compound Compound Prep (0.5% MC Suspension) Dosing i.p. Administration (t = -30 min) Compound->Dosing Stim Corneal Stimulation (50mA, 0.2s) Dosing->Stim Rotarod Rotarod Test (6-10 rpm) Dosing->Rotarod Obs_MES Observe HLTE Stim->Obs_MES Result_MES Protection % Obs_MES->Result_MES Obs_TOX Motor Deficit Rotarod->Obs_TOX Result_TOX TD50 Calculation Obs_TOX->Result_TOX

Figure 2: Parallel screening workflow for efficacy (MES) and toxicity (Rotarod).

References

  • Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones.[1] Bioorganic & Medicinal Chemistry Letters.

  • Kamiński, K., et al. (2015). Design, synthesis, and anticonvulsant activity of new N-phenyl-2,6-dioxopiperazine derivatives. European Journal of Medicinal Chemistry.

  • BLD Pharm. Product Datasheet: 4-(2,5-Dichlorophenyl)piperazine-2,6-dione (CAS 1267379-66-7).

  • NIH/NINDS. Anticonvulsant Screening Program (ASP) Protocols.

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Benchmarking 4-(2,5-Dichlorophenyl)piperazine-2,6-dione: A Comparative Guide to Established Cereblon Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperazine-2,6-dione Analog

The landscape of targeted protein degradation has been revolutionized by the discovery of molecular glues that modulate the activity of E3 ubiquitin ligases. Among these, the Cereblon (CRBN) E3 ligase complex has emerged as a pivotal target for therapeutic intervention, particularly in oncology.[1][2] The clinical success of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide has validated CRBN as a druggable node in cellular protein homeostasis.[3][4][5] These agents function by binding to CRBN and inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][]

This guide introduces 4-(2,5-Dichlorophenyl)piperazine-2,6-dione , a novel small molecule with structural features reminiscent of the thalidomide core. The piperazine-2,6-dione scaffold is a key structural motif in various biologically active compounds.[7][8][9][10] Given the structural parallels to the glutarimide moiety of known IMiDs, we hypothesize that 4-(2,5-Dichlorophenyl)piperazine-2,6-dione may act as a novel modulator of the CRBN E3 ligase complex.

This document provides a comprehensive framework for benchmarking 4-(2,5-Dichlorophenyl)piperazine-2,6-dione against the established CRBN inhibitors: thalidomide, lenalidomide, and pomalidomide. We will outline detailed experimental protocols to assess its direct engagement with CRBN, its ability to induce neosubstrate degradation, and its functional consequences in a cellular context. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system to evaluate the potential of this and other novel compounds in the rapidly evolving field of targeted protein degradation.

The Benchmark Inhibitors: A Foundation for Comparison

The selection of appropriate benchmark inhibitors is critical for a meaningful comparative analysis. We have chosen three clinically approved and well-characterized CRBN modulators:

  • Thalidomide: The progenitor of the IMiD class, thalidomide was initially used as a sedative and later discovered to have anti-angiogenic and immunomodulatory properties.[11][12][13] Its binding affinity to CRBN is the lowest among the three benchmarks.[14]

  • Lenalidomide: A more potent analog of thalidomide, lenalidomide exhibits enhanced immunomodulatory and anti-neoplastic activities and is a cornerstone in the treatment of multiple myeloma.[3][4][15][16][17]

  • Pomalidomide: A third-generation IMiD, pomalidomide is even more potent than lenalidomide in its anti-myeloma effects and its ability to induce the degradation of IKZF1 and IKZF3.[5][][18][19][20]

These compounds provide a well-defined spectrum of activity against which to compare the performance of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione.

Head-to-Head Experimental Benchmarking

To comprehensively evaluate the activity of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione, a series of in vitro and cellular assays are proposed. The following sections detail the experimental workflows and the rationale behind each step.

Visualizing the CRBN-Mediated Protein Degradation Pathway

The following diagram illustrates the established mechanism of action for CRBN modulators, which serves as the foundation for our experimental design.

CRBN_Pathway cluster_0 CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A ROC1 ROC1 CUL4A->ROC1 Inhibitor 4-(2,5-Dichlorophenyl)piperazine-2,6-dione or Known IMiD Inhibitor->CRBN Binding Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) Neosubstrate->CRBN Recruitment Proteasome 26S Proteasome Neosubstrate->Proteasome Targeting Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Degraded Neosubstrate Proteasome->Degradation Degradation

Caption: Mechanism of CRBN-mediated targeted protein degradation.

Experimental Workflow Overview

The proposed experimental workflow is designed to systematically assess the potential of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione as a CRBN modulator.

Experimental_Workflow Start Start: Novel Compound BindingAssay In Vitro CRBN Binding Assay Start->BindingAssay DegradationAssay Cellular Neosubstrate Degradation Assay BindingAssay->DegradationAssay If Binding Confirmed ViabilityAssay Cell Viability/ Proliferation Assay DegradationAssay->ViabilityAssay If Degradation Observed DataAnalysis Data Analysis & Comparison ViabilityAssay->DataAnalysis Conclusion Conclusion: Activity Profile DataAnalysis->Conclusion

Caption: Proposed experimental workflow for benchmarking novel CRBN modulators.

Detailed Experimental Protocols

In Vitro Cereblon Binding Assay

Objective: To determine if 4-(2,5-Dichlorophenyl)piperazine-2,6-dione directly binds to the CRBN protein and to quantify its binding affinity relative to known inhibitors.

Methodology: Competitive Fluorescence Polarization (FP) Assay

This assay measures the displacement of a fluorescently labeled CRBN ligand (e.g., Cy5-labeled Thalidomide) by the test compound.[21]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione and benchmark inhibitors (thalidomide, lenalidomide, pomalidomide) in DMSO.

    • Dilute recombinant human CRBN protein and Cy5-labeled Thalidomide in the provided assay buffer to their working concentrations.

  • Assay Plate Setup:

    • Add the test compound and benchmark inhibitors in a serial dilution to a 96-well or 384-well black, low-binding microtiter plate.

    • Include wells for "no inhibitor" (maximum polarization) and "no CRBN" (background) controls.

  • Reaction Incubation:

    • Add the diluted CRBN protein to all wells except the "no CRBN" control.

    • Add the Cy5-labeled Thalidomide to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization using a microplate reader equipped for FP measurements.

  • Data Analysis:

    • Calculate the IC50 values for each compound by fitting the data to a four-parameter logistic curve.

Alternative Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This competitive assay format uses a GST-tagged human CRBN protein and a fluorescently labeled thalidomide tracer.[22][23]

Cellular Neosubstrate Degradation Assay

Objective: To assess the ability of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione to induce the degradation of known CRBN neosubstrates (IKZF1 and IKZF3) in a cellular context.

Methodology: Western Blotting

This technique allows for the quantification of protein levels in cell lysates.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a multiple myeloma cell line (e.g., MM.1S) in appropriate media.

    • Treat the cells with a dose-response of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione and benchmark inhibitors for a defined period (e.g., 4, 8, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of IKZF1 and IKZF3 to the loading control.

    • Calculate the DC50 (half-maximal degradation concentration) for each compound.

Alternative Methodology: HiBiT Protein Tagging System

This quantitative bioluminescence-based assay allows for the real-time monitoring of protein degradation in live cells.[24][25]

Cell Viability and Proliferation Assay

Objective: To determine the functional consequence of CRBN engagement and neosubstrate degradation by measuring the effect of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione on the viability and proliferation of cancer cells.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed multiple myeloma cells (e.g., MM.1S) in a 96-well white, clear-bottom plate at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione and benchmark inhibitors.

    • Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix and incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Comparative Data Summary

The following tables provide a template for summarizing the experimental data obtained from the benchmarking studies.

Table 1: In Vitro CRBN Binding Affinity

CompoundIC50 (nM)
4-(2,5-Dichlorophenyl)piperazine-2,6-dioneTo be determined
Thalidomide~250[14]
Lenalidomide~1500[26]
Pomalidomide~3000[27]

Note: IC50 values can vary depending on the assay format and conditions.

Table 2: Cellular Neosubstrate Degradation

CompoundIKZF1 DC50 (nM)IKZF3 DC50 (nM)
4-(2,5-Dichlorophenyl)piperazine-2,6-dioneTo be determinedTo be determined
ThalidomideReported in literatureReported in literature
LenalidomideReported in literatureReported in literature
PomalidomideReported in literatureReported in literature

Table 3: Anti-proliferative Activity in Multiple Myeloma Cells (MM.1S)

CompoundGI50 (nM)
4-(2,5-Dichlorophenyl)piperazine-2,6-dioneTo be determined
ThalidomideReported in literature
LenalidomideReported in literature
PomalidomideReported in literature

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione. By systematically comparing its performance against well-established CRBN modulators, researchers can gain valuable insights into its potential as a novel therapeutic agent.

Positive results from these initial studies, particularly potent CRBN binding and selective neosubstrate degradation, would warrant further investigation. Subsequent studies could include:

  • Proteomics-based profiling to identify the full spectrum of neosubstrates degraded by the compound.

  • In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and pharmacodynamics.

  • Structural studies (e.g., co-crystallography) to elucidate the binding mode of the compound with the CRBN-DDB1 complex.

The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for the evaluation of the next generation of targeted protein degraders.

References

  • Thalidomide - Wikipedia. [Link]

  • The novel mechanism of lenalidomide activity - PMC. [Link]

  • Pomalidomide - Wikipedia. [Link]

  • Lenalidomide - Wikipedia. [Link]

  • What are CRBN inhibitors and how do they work? [Link]

  • Pomalidomide (Pomalyst®) - Myeloma Australia. [Link]

  • Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. [Link]

  • Mechanism of action of lenalidomide in hematological malignancies - ResearchGate. [Link]

  • What is the mechanism of Pomalidomide? - Patsnap Synapse. [Link]

  • Lenalidomide use in multiple myeloma (Review) - PMC. [Link]

  • Mechanisms of action and potential therapeutic uses of thalidomide. - SciSpace. [Link]

  • Pomalidomide - Massive Bio. [Link]

  • Molecular mechanisms of thalidomide and its derivatives - PMC - NIH. [Link]

  • Thalidomide: mechanisms of action - PubMed - NIH. [Link]

  • Full article: Thalidomide: Mechanisms of Action - Taylor & Francis. [Link]

  • New CRBN inhibitors disclosed in Hitgen patent - BioWorld. [Link]

  • Targeting Cereblon With The High Affinity Immunomodulatory Compound CC-220: A Novel Therapeutic Agent For Autoimmunity - ACR Meeting Abstracts. [Link]

  • Assays of CD147-dependent proteases that degrade A in the medium. A ,... - ResearchGate. [Link]

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  • Unassembled CD147 is an endogenous endoplasmic reticulum–associated degradation substrate - PMC. [Link]

  • Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC. [Link]

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  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC. [Link]

  • Links between CD147 Function, Glycosylation, and Caveolin-1. [Link]

  • Targeted Protein Degradation Product Guide Edition 5 - Bio-Techne. [Link]

  • Targeted degradation of CD147 proteins in melanoma - PubMed. [Link]

  • CD147 at the crossroads of glycoprotein networks, metabolic reprogramming, and metastatic progression - Frontiers. [Link]

  • (PDF) Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - ResearchGate. [Link]

  • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. [Link]

  • Catchet-MS identifies IKZF1-targeting thalidomide analogues as novel HIV-1 latency reversal agents - Oxford Academic. [Link]

  • Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin - Amanote Research. [Link]

  • Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges - PubMed. [Link]

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  • 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem. [Link]

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  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.